BMS-935177
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRDCQUZMGBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-935177: A Technical Guide to its Mechanism of Action as a Reversible BTK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
BMS-935177 is a potent, selective, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in the B-cell receptor (BCR) pathway.[1][2][3] BTK is a validated therapeutic target for various autoimmune diseases and B-cell malignancies.[4][5][6] This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. While showing promise in preclinical models, its development was halted due to undesirable side effects discovered during tolerability studies, which were potentially linked to the presence of four interconverting atropisomers.[4]
Core Mechanism of Action
This compound functions as a reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1] BTK is a non-receptor tyrosine kinase belonging to the Tec kinase family, which plays an indispensable role in the B-cell receptor (BCR) signaling cascade.[5] This pathway is essential for B-cell development, differentiation, proliferation, and survival.[6]
The signaling process begins upon antigen binding to the B-cell receptor. This event triggers the activation of Src-family kinases (e.g., LYN), which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. Spleen tyrosine kinase (SYK) is subsequently recruited and activated, leading to the phosphorylation and activation of BTK.
Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), a crucial step that initiates downstream signaling. PLCγ2 activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Together, these events culminate in the activation of transcription factors, including NF-κB, which regulate the expression of genes vital for B-cell function and survival.
This compound exerts its inhibitory effect by binding to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This blockade effectively halts the downstream signaling cascade, thereby inhibiting B-cell activation and function.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Family | IC50 (nM) | Selectivity vs. BTK | Reference |
| BTK | Tec | 2.8 | - | [1][3] |
| TEC | Tec | 14 - 187.6 | 5x - 67x | [1][3] |
| BMX | Tec | 14 - 187.6 | 5x - 67x | [1][3] |
| ITK | Tec | 14 - 187.6 | 5x - 67x | [1][3] |
| TXK | Tec | 14 - 187.6 | 5x - 67x | [1][3] |
| SRC | Src | >3080 | >1100x | [1] |
| TRKA | Receptor Tyrosine Kinase | <150 | >50x | [1] |
| HER4 | Receptor Tyrosine Kinase | <150 | >50x | [1] |
| TRKB | Receptor Tyrosine Kinase | <150 | >50x | [1] |
| RET | Receptor Tyrosine Kinase | <150 | >50x | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type / System | Endpoint | IC50 (nM) | Reference |
| Calcium Flux | Human Ramos B Cells | Ca2+ Mobilization | 27 | [1][2] |
| CD69 Expression | Human Peripheral B Cells (anti-IgM/IgG stimulated) | CD69 Surface Expression | Not specified | [1][2] |
| CD69 Expression | Human Peripheral B Cells (CD40L stimulated) | CD69 Surface Expression | No effect | [1][2] |
| Cytokine Production | Human PBMCs (IgG immune complex stimulated) | TNFα Production | 14 | [1][2] |
| Whole Blood Assay | Human Whole Blood | BCR-stimulated CD69 | 550 | [2] |
| Whole Blood Assay | Mouse Whole Blood | BCR-stimulated CD69 | 2060 | [2] |
Table 3: Preclinical Pharmacokinetic Properties of this compound
| Species | Dosing Route | Bioavailability (%) | T1/2 (hours) | Reference |
| Mouse | Oral (solution) | 84 - 100 | 4.0 (at 2 mg/kg IV) | [1] |
| Rat | Oral (solution) | 84 - 100 | 5.1 (at 2 mg/kg IV) | [1] |
| Dog | Oral (solution) | 84 - 100 | Not specified | [1] |
| Cynomolgus Monkey | Oral (solution) | 84 - 100 | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings.
In Vitro BTK Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on BTK enzymatic activity.[2]
-
Objective: To determine the IC50 value of this compound against human recombinant BTK.
-
Materials:
-
V-bottom 384-well plates
-
This compound (dissolved in DMSO, 11 concentrations)
-
Human recombinant BTK (1 nM final concentration)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration, at Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO.
-
Stop Solution: 35 mM EDTA
-
-
Procedure:
-
Add this compound, human recombinant BTK, fluoresceinated peptide, ATP, and assay buffer to the wells of a 384-well plate. The final reaction volume is 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the enzymatic reaction by adding 45 µL of stop solution (35 mM EDTA) to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate from the phosphorylated product.
-
Measure fluorescence with excitation at 488 nm and emission at 530 nm.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cellular Assays
-
Calcium Flux Assay: Ramos B cells, a human Burkitt's lymphoma cell line, are loaded with a calcium-sensitive fluorescent dye.[1][2] The cells are pre-incubated with varying concentrations of this compound before being stimulated with an anti-IgM antibody to trigger BCR signaling. The resulting change in intracellular calcium is measured over time using a fluorometric plate reader. The IC50 is calculated based on the inhibition of the peak fluorescent signal.
-
CD69 Expression Assay: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[1][2] The cells are treated with this compound and subsequently stimulated with anti-IgM and anti-IgG to activate B-cells, or with CD40 ligand as a control for a BTK-independent activation pathway. After an incubation period, the cells are stained with fluorescently-labeled antibodies against CD19 (a B-cell marker) and CD69 (an early activation marker). The expression of CD69 on the B-cell population is then quantified using flow cytometry.
-
TNFα Production Assay: Human PBMCs are incubated with this compound.[1][2] The cells are then stimulated with plate-bound IgG immune complexes, which activate Fcγ receptors and a BTK-dependent signaling pathway in monocytes, leading to the production of TNFα. After incubation, the cell culture supernatant is collected, and the concentration of TNFα is measured using a standard method such as an enzyme-linked immunosorbent assay (ELISA).
In Vivo Efficacy in Preclinical Models
This compound demonstrated significant efficacy in rodent models of rheumatoid arthritis (RA). In a mouse model of collagen-induced arthritis (CIA), once-daily oral doses of 10, 20, and 30 mg/kg resulted in a clear, dose-dependent reduction in both the severity and incidence of clinical disease.[2][4] At the 10 mg/kg dose, disease severity was reduced by approximately 40% compared to the vehicle-treated group.[2] The compound was also shown to be effective in a B-cell-independent mouse model of collagen antibody-induced arthritis (CAIA).[4]
Summary and Conclusion
This compound is a potent, reversible, and selective inhibitor of Bruton's Tyrosine Kinase. It effectively blocks BCR signaling by preventing BTK activation, which translates to the inhibition of B-cell and other immune cell functions, such as calcium mobilization, activation marker expression, and pro-inflammatory cytokine production. The compound exhibited an excellent preclinical profile, with strong in vivo efficacy in arthritis models and favorable pharmacokinetics across multiple species.[1][4] Despite these promising attributes, the clinical development of this compound was discontinued (B1498344) due to undesirable side effects observed in tolerability studies, which were attributed to the presence of stable, interconverting atropisomers.[4] The research and development efforts for this compound provided valuable insights into the therapeutic potential of reversible BTK inhibition and paved the way for the development of second-generation inhibitors with improved properties.[4][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of BMS-935177: A Potent, Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of BMS-935177, a selective, orally bioavailable small molecule inhibitor. It is important to clarify that while the initial query associated this compound with the PD-1/PD-L1 pathway, extensive research literature definitively identifies it as an inhibitor of Bruton's Tyrosine Kinase (BTK). This guide will focus on its discovery, mechanism of action, and preclinical development as a BTK inhibitor for autoimmune diseases.
Introduction: Targeting BTK in Autoimmune Disease
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family.[1][2][3][4] It is a crucial signaling element downstream of the B-cell receptor (BCR), playing a vital role in B-cell proliferation, differentiation, and survival.[5][6] BTK is also involved in the signaling of other immune cells, including myeloid cells.[7] Given its central role in the pathogenesis of numerous autoimmune diseases such as rheumatoid arthritis (RA), the development of potent and selective BTK inhibitors has been a major focus of pharmaceutical research.[1][2][3][4][6]
This compound, chemically known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, emerged from a discovery program at Bristol-Myers Squibb aimed at identifying second-generation, reversible BTK inhibitors with an improved profile for treating autoimmune conditions.[1][2]
Discovery and Structure-Activity Relationship (SAR)
The development of this compound was the result of extensive structure-activity relationship (SAR) studies based on a 4,7-disubstituted carbazole-1-carboxamide scaffold.[3] This research led to a novel series of potent and selective reversible inhibitors of BTK.[1][2] The chemical structure of this compound was optimized to provide an excellent pharmacokinetic profile, demonstrated in vivo activity, and an acceptable safety profile, which led to its selection for clinical development.[1][2][3][4] A key challenge in its development was the existence of four interconverting atropisomers, which was a factor in later discontinuation despite desirable efficacy in rodent models.[3]
Mechanism of Action
This compound functions as a potent and reversible inhibitor of BTK.[8][9] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the BTK active site, reversible inhibitors like this compound bind through non-covalent interactions.[10] This reversible binding can potentially offer a different safety profile. By inhibiting the kinase activity of BTK, this compound effectively blocks downstream signaling from the B-cell receptor and other activating receptors like Fcγ receptors.[8][11] This leads to the inhibition of B-cell activation and proliferation and reduces the production of inflammatory mediators.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of BMS-935177: A Reversible BTK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its development as a second-generation BTK inhibitor has been driven by the need for improved selectivity and a non-covalent mechanism of action to overcome the limitations of first-generation covalent inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its discovery. It includes a compilation of its in vitro and in vivo activity, pharmacokinetic profile, and a description of the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel kinase inhibitors.
Introduction to this compound
This compound, chemically known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, emerged from a focused effort to develop reversible BTK inhibitors for the treatment of autoimmune diseases.[2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in the signaling pathways of various immune cells, including B-cells.[2] Dysregulation of BTK activity is implicated in the pathophysiology of several B-cell malignancies and autoimmune disorders.[4][5] this compound distinguishes itself through its reversible binding to BTK, offering a potential alternative to the approved covalent inhibitors.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of BTK.[1] Within the B-cell receptor signaling cascade, BTK is a key downstream mediator. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which ultimately results in an increase in intracellular calcium levels and the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. By binding to the ATP-binding pocket of BTK, this compound prevents the phosphorylation of its substrates, thereby effectively blocking these downstream signaling events.
Structure-Activity Relationship (SAR) Studies
The discovery of this compound was the culmination of extensive SAR studies centered on a 4,7-disubstituted carbazole-1-carboxamide scaffold. The primary goal was to optimize potency for BTK while maintaining high selectivity against other kinases, particularly those within the Tec and Src families.
Core Scaffold and Hinge-Binding Motif
The carbazole (B46965) core with a primary amide at the C1 position was identified as a key hinge-binding motif. The NH of the carbazole and the primary amide form crucial hydrogen bonds with the backbone of Met-477 and Glu-475 in the hinge region of the BTK active site.
Modifications at the C4 and C7 Positions
Systematic modifications at the C4 and C7 positions of the carbazole core were explored to enhance potency and improve physicochemical properties.
-
C4-Position: Introduction of a substituted phenyl ring at the C4 position was found to be critical for potent BTK inhibition. The nature and substitution pattern on this phenyl ring significantly influenced activity. A key finding was the importance of a 2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl substituent, which occupies a hydrophobic pocket and contributes to the high affinity of the molecule.
-
C7-Position: Exploration of various substituents at the C7 position aimed to improve solubility and overall druglike properties without compromising potency. The 2-hydroxypropan-2-yl group was identified as an optimal substituent, providing a good balance of potency and favorable pharmacokinetic characteristics.
A noteworthy aspect of the SAR of this compound is the presence of atropisomerism due to hindered rotation around the biaryl axis connecting the carbazole and the phenyl ring. This compound exists as a mixture of four interconverting atropisomers, which has been suggested to potentially contribute to undesired side effects.[6] This observation led to the development of subsequent inhibitors, such as BMS-986142, where the atropisomeric centers are locked to provide a single, stable isomer with improved properties.[6]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BTK | 2.8 | Cell-free | [1] |
| TEC | 13 | Cell-free | [1] |
| BMX | 24 | Cell-free | [1] |
| ITK | >188 | Cell-free | [1] |
| TXK | >188 | Cell-free | [1] |
| SRC | >3000 | Cell-free | [1] |
| TRKA | 30 | Cell-free | [1] |
| HER4 | <150 | Cell-free | [1] |
| TRKB | <150 | Cell-free | [1] |
| RET | <150 | Cell-free | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| Calcium Flux Inhibition | Ramos B cells | 27 | [1] |
| CD69 Expression Inhibition (anti-IgM) | Peripheral B cells | - | [1] |
| TNFα Production Inhibition | PBMCs | 14 | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | T1/2 (h) (2 mg/kg IV) | Reference |
| Mouse | 84 - 100 | 4.0 | [1] |
| Rat | 84 - 100 | 5.1 | [1] |
| Dog | 84 - 100 | - | [1] |
| Cynomolgus Monkey | 84 - 100 | - | [1] |
Experimental Protocols
BTK Biochemical Kinase Assay (Caliper-based)
This assay measures the direct inhibition of BTK enzymatic activity.
Protocol:
-
Serial dilutions of this compound are prepared in DMSO and added to the wells of a 384-well plate.
-
A reaction mixture containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP (at its Km concentration) in assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT) is prepared.
-
The reaction is initiated by adding the enzyme mixture to the wells containing the compound.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is terminated by the addition of a stop solution containing EDTA.
-
The ratio of phosphorylated to unphosphorylated substrate is determined using a Caliper LabChip microfluidic mobility shift assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Ramos B-cell Calcium Flux Assay
This cellular assay assesses the ability of this compound to inhibit BCR-induced calcium mobilization.
Protocol:
-
Ramos B-cells are harvested and washed with assay buffer.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation at 37°C.
-
After washing to remove excess dye, the cells are resuspended in assay buffer and plated into a 96-well plate.
-
Serial dilutions of this compound are added to the wells, and the plate is incubated to allow for compound entry into the cells.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
Baseline fluorescence is recorded before the addition of a B-cell receptor agonist (e.g., anti-IgM antibody).
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
The inhibition of the calcium flux by this compound is quantified, and IC50 values are determined.
In Vivo Efficacy
This compound has demonstrated efficacy in preclinical models of autoimmune disease. In a mouse collagen-induced arthritis (CIA) model, a rodent model of rheumatoid arthritis, oral administration of this compound resulted in a dose-dependent reduction in disease severity.[6]
Conclusion
This compound is a potent and selective reversible inhibitor of BTK that has demonstrated promising preclinical activity. The detailed structure-activity relationship studies leading to its discovery have provided valuable insights into the chemical features required for high-affinity, non-covalent inhibition of BTK. While the presence of interconverting atropisomers presents a potential challenge, the extensive characterization of this compound has paved the way for the development of next-generation reversible BTK inhibitors with improved pharmacological profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BTK Inhibitors Development Services - Alfa Cytology [leukemia.alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. AID 1258512 - Caliper-Based Kinase Assay: A Caliper-based kinase assay (Caliper Life Sciences, Hopkinton, Mass.) was used to measure inhibition of Btk kinase activity of a compound of the present disclosure. Serial dilutions of test compounds were incubated with human recombinant Btk (0.5 nM), ATP (16 μM) and a phosphoacceptor peptide substrate FAM-GEEPLYWSFPAKKK-NH2 (1 μM) at room temperature for 3 h. The reaction was then terminated with EDTA, final concentration 20 mM and the phosphorylated reaction product was quantified on a Caliper Desktop Profiler (Caliper LabChip 3000). - PubChem [pubchem.ncbi.nlm.nih.gov]
BMS-935177 Kinase Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a crucial role in B-cell development, differentiation, and activation, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Kinase Inhibition Profile
This compound demonstrates high potency for its primary target, BTK, with a reported half-maximal inhibitory concentration (IC50) of approximately 2.8 to 3 nM.[1][4] Its selectivity has been evaluated against a panel of other kinases, revealing a favorable profile with significant selectivity over many other kinase families.
Quantitative Kinase Inhibition Data
The following table summarizes the known inhibitory activities of this compound against a selection of kinases. While a comprehensive public kinome scan is not available, the data below has been compiled from various preclinical studies.
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity vs. BTK (fold) | Reference |
| BTK | Tec | 2.8 | 1 | [1] |
| TEC | Tec | - | 5 - 67 | [1] |
| BMX | Tec | - | 5 - 67 | [1] |
| ITK | Tec | - | 5 - 67 | [1] |
| TXK | Tec | - | 5 - 67 | [1] |
| SRC | Src | >3000 | >1100 | [5] |
| TRKA | TRK | <150 | >50 | [5] |
| HER4 | EGFR | <150 | >50 | [5] |
| TRKB | TRK | <150 | >50 | [5] |
| RET | RTK | <150 | >50 | [5] |
Cellular Activity
| Cellular Endpoint | Cell Type | IC50 (nM) | Reference |
| Calcium Flux Inhibition | Human Ramos B cells | 27 | [4] |
| TNFα Production Inhibition | Human PBMCs | 14 | [4] |
Signaling Pathway Context
This compound exerts its therapeutic effect by inhibiting BTK within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated by Src-family kinases like LYN, which in turn activate SYK. Activated SYK then phosphorylates and activates BTK, a crucial step for the propagation of downstream signals that lead to calcium mobilization, activation of transcription factors such as NF-κB, and ultimately, B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream events.
Experimental Protocols
The kinase selectivity of this compound is primarily determined through in vitro biochemical assays. A representative protocol for determining the IC50 against BTK is outlined below.
In Vitro BTK Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified, recombinant human BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Fluoresceinated peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)
-
This compound (serially diluted in DMSO)
-
384-well plates
-
EDTA solution (for reaction termination)
-
Microplate reader capable of electrophoretic separation and fluorescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
This compound or DMSO (vehicle control)
-
Recombinant human BTK enzyme (e.g., 1 nM final concentration)
-
Fluoresceinated peptide substrate (e.g., 1.5 µM final concentration)
-
Assay buffer
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for BTK (e.g., 20 µM). The final reaction volume is typically around 30 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of EDTA (e.g., 45 µL of 35 mM EDTA).
-
Data Acquisition: Analyze the reaction mixture using a microplate reader that performs electrophoretic separation of the phosphorylated product from the unphosphorylated substrate. Measure the fluorescence of both species.
-
Data Analysis: Calculate the extent of phosphorylation for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical high-throughput workflow for profiling the selectivity of a kinase inhibitor like this compound against a panel of kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Role of Bruton's Tyrosine Kinase (BTK) in Autoimmune Disease: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the validation of Bruton's Tyrosine Kinase (BTK) as a therapeutic target in autoimmune diseases. While the initial query focused on BMS-935177 in the context of RORγt, it is crucial to clarify that this compound is a potent and reversible inhibitor of BTK.[1][2][3][4][5][6] RORγt is indeed a key transcription factor in Th17 cell differentiation and a valid target for autoimmune diseases, but it is not the target of this compound.[7][8][9][10] This guide will focus on the validated target of this compound, BTK, and its critical role in the pathophysiology of various autoimmune disorders.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[3][4][5][6] It is a crucial signaling molecule in multiple hematopoietic cell types, including B cells, mast cells, neutrophils, and myeloid cells.[11][12][13] BTK plays a fundamental role in B cell receptor (BCR) signaling, which is essential for B cell development, activation, proliferation, and differentiation.[12][13][14] Dysregulation of B cell signaling is a hallmark of many autoimmune diseases, where autoreactive B cells contribute to pathology through the production of autoantibodies, presentation of autoantigens, and secretion of pro-inflammatory cytokines.[11][14]
Beyond its role in B cells, BTK is also involved in signaling pathways of other immune cells that contribute to autoimmune pathology. In myeloid cells, BTK is involved in Fc receptor (FcR) and Toll-like receptor (TLR) signaling, leading to the production of inflammatory mediators.[12][14] This broad involvement in key immunological pathways makes BTK a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases.[12]
This compound: A Reversible BTK Inhibitor
This compound is a second-generation, reversible inhibitor of BTK.[3][4][5] Unlike first-generation irreversible inhibitors that form a covalent bond with the Cys481 residue in the BTK active site, reversible inhibitors like this compound bind through non-covalent interactions.[15] This reversible binding may offer a different safety and efficacy profile.
Mechanism of Action
This compound potently and selectively inhibits the kinase activity of BTK. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade initiated by the B cell receptor and other activating receptors in various immune cells.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) | Cell Type/System | Reference |
| BTK (recombinant human) | 2.8 | Enzyme Assay | [1] |
| BTK (recombinant human) | 3 | Enzyme Assay | [2] |
| Calcium Flux (Ramos B cells) | 27 | Human B cell line | [1][2] |
| TNFα Production (PBMCs) | 14 | Human PBMCs (FcγR stimulation) | [1][2] |
| CD69 Expression (peripheral B cells) | Inhibited | Anti-IgM/IgG stimulated | [1][2] |
| CD69 Expression (peripheral B cells) | No effect | CD40L stimulated | [1][2] |
| TEC Family Kinase Selectivity | 5- to 67-fold selective over TEC, BMX, ITK, and TXK | Kinase Panel | [1] |
| SRC Family Kinase Selectivity | >50-fold selective | Kinase Panel | [1] |
| SRC | >1100-fold selective | Kinase Panel | [1] |
| Other Kinases (TRKA, HER4, TRKB, RET) | < 150 nM | Kinase Panel | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | T1/2 (hours) at 2 mg/kg i.v. | Plasma Protein Binding | Reference |
| Mouse | 84-100% | 4 | High (<1% free) | [1] |
| Rat | 84-100% | 5.1 | High (<1% free) | [1] |
| Dog | 84-100% | - | High (<1% free) | [1] |
| Cynomolgus Monkey | 84-100% | - | High (<1% free) | [1] |
| Human | - | - | High (<1% free) | [1] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B Cells
The following diagram illustrates the central role of BTK in the B cell receptor signaling cascade.
Caption: BTK's role in the B cell receptor signaling pathway.
Experimental Workflow for In Vitro BTK Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on BTK.
Caption: Workflow for an in vitro BTK enzymatic inhibition assay.
Experimental Protocols
In Vitro BTK Enzymatic Assay
This protocol is based on the methodology described for evaluating this compound.[2]
-
Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM and then serially diluted to 11 different concentrations.
-
Assay Reaction:
-
In a 384-well plate, add the diluted this compound.
-
Add human recombinant BTK to a final concentration of 1 nM.
-
Add a fluoresceinated peptide substrate to a final concentration of 1.5 µM.
-
Add ATP to a final concentration of 20 µM (approximate Km).
-
The reaction is carried out in an assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO. The final reaction volume is 30 µL.
-
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
Termination: The reaction is stopped by adding 45 µL of 35 mM EDTA to each well.
-
Analysis: The amount of phosphorylated versus non-phosphorylated peptide is quantified by electrophoretic separation, with fluorescence detection (excitation at 488 nm, emission at 530 nm).
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Calcium Flux Assay
This protocol is based on the methodology used to assess the effect of this compound on B cell activation.[1][2]
-
Cell Preparation: Human Ramos B cells are harvested and washed.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound for a specified period.
-
BCR Stimulation: The baseline fluorescence is measured, and then the B cell receptor is stimulated with an anti-IgM or anti-IgG antibody.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored over time by measuring the fluorescence intensity using a plate reader or flow cytometer.
-
Data Analysis: The IC50 value is determined by quantifying the inhibition of the peak calcium response at different compound concentrations.
Preclinical Validation in Animal Models
This compound has demonstrated efficacy in preclinical models of autoimmune disease, such as collagen-induced arthritis (CIA) in mice, which is a model for rheumatoid arthritis.[16] In the CIA model, daily oral doses of 10, 20, and 30 mg/kg of this compound resulted in a dose-dependent reduction in disease severity.[16] The compound was also effective in the B cell-independent collagen antibody-induced arthritis (CAIA) model, suggesting that its therapeutic effects may extend beyond the inhibition of B cell function to other immune cells like myeloid cells.[16]
Clinical Development and Future Perspectives
This compound was selected for clinical development based on its potent and selective BTK inhibition, excellent pharmacokinetic profile, and demonstrated in vivo activity.[3][4][5] While specific clinical trial outcomes for this compound in autoimmune diseases are not detailed in the provided search results, the broader class of BTK inhibitors is being extensively investigated in numerous autoimmune indications, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[11][13][14] The success of some of these trials supports the concept that BTK is a valid and promising therapeutic target for these conditions.[11][17]
The development of second-generation BTK inhibitors with improved selectivity aims to enhance the safety profile for long-term treatment of chronic autoimmune diseases.[11][18] The continued investigation of BTK inhibitors will further elucidate the specific roles of BTK in different autoimmune pathologies and help to identify the patient populations most likely to benefit from this therapeutic approach.
Conclusion
The validation of Bruton's Tyrosine Kinase as a therapeutic target in autoimmune diseases is supported by a substantial body of preclinical and clinical evidence. Small molecule inhibitors, such as this compound, have been instrumental in demonstrating the critical role of BTK in the signaling pathways that drive autoimmune pathology. By potently and selectively inhibiting BTK, these compounds can modulate the function of both B cells and myeloid cells, leading to a reduction in inflammation and tissue damage. The data presented in this guide underscore the therapeutic potential of targeting BTK and provide a framework for the continued development of novel BTK inhibitors for the treatment of a wide range of autoimmune disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound). [scholars.duke.edu]
- 6. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 11. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease | springermedizin.de [springermedizin.de]
The Pharmacodynamics of BMS-935177: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information is compiled from publicly available preclinical data.
Core Mechanism of Action
This compound is a selective and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling element downstream of the B-cell receptor (BCR) and Fc receptors, playing a crucial role in the activation, proliferation, and survival of B-lymphocytes.[2][3] By reversibly binding to BTK, this compound blocks its kinase activity, thereby attenuating these key cellular processes. This mechanism of action makes it a promising candidate for the treatment of autoimmune diseases and B-cell malignancies.[2][3]
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro potency and selectivity of this compound against BTK and other kinases, as well as its activity in various cell-based functional assays.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | Assay Type | IC50 (nM) | Selectivity vs. BTK | Reference(s) |
| BTK | Cell-free | 2.8 | - | [1] |
| TEC | Cell-free | 13 | ~5-fold | [1] |
| BMX | Cell-free | 24 | ~9-fold | [1] |
| ITK | Cell-free | - | 5 to 67-fold | [1] |
| TXK | Cell-free | - | 5 to 67-fold | [1] |
| BLK | Cell-free | 20 | ~7-fold | [1] |
| TRKA | Cell-free | 30 | ~11-fold | [1] |
| HER4 | Cell-free | <150 | >50-fold | [1] |
| TRKB | Cell-free | <150 | >50-fold | [1] |
| RET | Cell-free | <150 | >50-fold | [1] |
| SRC | Cell-free | - | ~1100-fold | [1] |
Table 2: Cellular Pharmacodynamic Activity of this compound
| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) | Reference(s) |
| Calcium Flux | Human Ramos B cells | Anti-IgM / Anti-IgG | Intracellular Ca2+ | 27 | [1] |
| CD69 Expression | Peripheral B cells | Anti-IgM / Anti-IgG | Surface CD69 | - | [1] |
| CD69 Expression | Peripheral B cells | CD40 Ligand | Surface CD69 | No effect | [1] |
| TNFα Production | Human PBMCs | IgG Immune Complex | TNFα release | 14 | [1] |
| BCR-stimulated CD69 | Human Whole Blood | - | Surface CD69 | 550 ± 100 | [4] |
| BCR-stimulated CD69 | Mouse Whole Blood | - | Surface CD69 | 2060 ± 240 | [4] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway Inhibition by this compound
References
The Potential of BMS-935177 in Rheumatoid Arthritis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling molecule in the pathogenesis of RA. It plays a pivotal role in B-cell receptor (BCR) signaling, Fc receptor (FcR) signaling in myeloid cells, and RANK-L-induced osteoclastogenesis, all of which contribute to the inflammation and joint damage seen in RA.[1][2][3] This technical guide provides an in-depth overview of BMS-935177, a potent and reversible inhibitor of BTK, and its potential as a therapeutic agent for rheumatoid arthritis. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols.
Introduction to Bruton's Tyrosine Kinase (BTK) and its Role in Rheumatoid Arthritis
Bruton's tyrosine kinase (BTK) is a member of the Tec family of kinases and is a key component of intracellular signaling pathways in multiple hematopoietic cell lineages, including B-lymphocytes and myeloid cells.[3][4][5] Its activation is crucial for B-cell development, differentiation, and proliferation. In the context of rheumatoid arthritis, BTK is implicated in several pathogenic processes:
-
B-Cell Activation and Autoantibody Production: BTK is essential for B-cell receptor (BCR) signaling.[3][6] In RA, autoreactive B-cells produce autoantibodies, such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPAs), which contribute to immune complex formation and inflammation.
-
Myeloid Cell-Mediated Inflammation: BTK is also involved in Fc-gamma receptor (FcγR) signaling in monocytes and macrophages.[3] The binding of immune complexes to FcγRs on these cells triggers the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, perpetuating the inflammatory cascade within the synovium.[3]
-
Osteoclastogenesis and Bone Erosion: BTK signaling is involved in the differentiation and activation of osteoclasts, the cells responsible for bone resorption.[1][2] This is mediated through the receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway, contributing to the characteristic joint erosions in RA.[1][2]
Given its central role in these key pathological pathways, targeting BTK with specific inhibitors like this compound presents a promising therapeutic strategy for rheumatoid arthritis.[1][2][4]
This compound: A Potent and Selective BTK Inhibitor
This compound is a small molecule, reversible inhibitor of Bruton's tyrosine kinase.[4][7] It has demonstrated high potency and selectivity for BTK, which is a desirable characteristic to minimize off-target effects.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against BTK and other kinases, as well as its effects on B-cell functions.
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Bruton's Tyrosine Kinase (BTK) | 3 nM | Recombinant Human BTK | [8] |
| Bruton's Tyrosine Kinase (BTK) | 2.8 nM | Not Specified | [7] |
| Calcium Flux Inhibition | 27 nM | Human Ramos B cells | [7][8] |
| CD69 Surface Expression (anti-IgM/IgG stimulated) | Inhibition Observed | Peripheral B cells | [7][8] |
This compound exhibits high selectivity for BTK over other kinases, including those in the Tec and Src families.[7] For instance, it is over 50-fold more selective for BTK than for SRC family kinases.[7]
Preclinical In Vivo Efficacy
The efficacy of this compound has been evaluated in animal models of rheumatoid arthritis, such as the mouse anti-collagen antibody-induced arthritis (CAIA) model.
| Animal Model | Dosing | Key Findings | Reference |
| Mouse CAIA Model | 10 and 30 mg/kg (oral, daily) | Dose-dependent reduction in paw inflammation. | [8] |
These preclinical studies demonstrate that this compound can effectively suppress inflammation and disease progression in relevant animal models of arthritis.
Pharmacokinetics
Pharmacokinetic studies have been conducted in various preclinical species, demonstrating good oral bioavailability.
| Species | Administration | T1/2 | Oral Bioavailability | Reference |
| Mouse | 2 mg/kg i.v. | 4 h | 84-100% (solution) | [7] |
| Rat | 2 mg/kg i.v. | 5.1 h | 84-100% (solution) | [7] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, which is a primary target of this compound.
Caption: BTK's role in the B-cell receptor signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vitro BTK Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound against BTK.
Caption: Workflow for determining the in vitro IC50 of this compound against BTK.
Experimental Workflow: Mouse Collagen Antibody-Induced Arthritis (CAIA) Model
This diagram illustrates the workflow for evaluating the in vivo efficacy of this compound in the CAIA mouse model.
Caption: Workflow for the in vivo evaluation of this compound in the CAIA mouse model.
Detailed Experimental Protocols
In Vitro BTK Inhibition Assay
This protocol is adapted from publicly available information.[8]
Materials:
-
This compound
-
DMSO
-
Human recombinant BTK enzyme (e.g., 1 nM final concentration)
-
Fluoresceinated peptide substrate (e.g., 1.5 µM final concentration)
-
ATP (e.g., 20 µM final concentration, near Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT
-
Termination Buffer: 35 mM EDTA
-
V-bottom 384-well plates
-
Microplate reader capable of electrophoretic separation and fluorescence detection (excitation 488 nm, emission 530 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of 11-point dilutions in DMSO.
-
Reaction Setup: In a 384-well plate, add the following in order, for a final volume of 30 µL:
-
Diluted this compound or DMSO (for control). The final DMSO concentration should be consistent across all wells (e.g., 1.6%).
-
Human recombinant BTK enzyme.
-
Fluoresceinated peptide substrate.
-
ATP.
-
Assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 45 µL of Termination Buffer (35 mM EDTA) to each well.
-
Data Acquisition: Analyze the reaction mixture using a microplate reader that can perform electrophoretic separation of the fluorescent substrate and the phosphorylated product. Measure the fluorescence at an excitation of 488 nm and an emission of 530 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Mouse Collagen Antibody-Induced Arthritis (CAIA) Model
This protocol is a generalized representation based on common methodologies.[8]
Animals:
-
BALB/c mice (female)
Materials:
-
A cocktail of four monoclonal anti-mouse type II collagen antibodies
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle (e.g., 5% Ethanol, 5% TPGS, 90% PEG300)
-
Dexamethasone (positive control)
Procedure:
-
Arthritis Induction:
-
On day 0, administer an intraperitoneal (i.p.) injection of the anti-type II collagen antibody cocktail (e.g., 1 mg of each antibody) to each mouse.
-
On day 3, administer an i.p. injection of LPS (1.25 mg/kg).
-
-
Treatment:
-
Immediately following the antibody injection on day 0, begin daily oral dosing with:
-
Vehicle
-
This compound (e.g., 10 and 30 mg/kg)
-
Dexamethasone (e.g., 1 mg/kg)
-
-
-
Monitoring and Assessment:
-
Monitor the mice three times per week for the development and severity of paw inflammation.
-
Assign a clinical score to each paw based on the degree of erythema and swelling.
-
Measure paw thickness using calipers.
-
At the end of the study, euthanize the animals and collect paws for histological analysis to assess synovitis, pannus formation, and bone/cartilage erosion.
-
Conclusion and Future Directions
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase with a promising preclinical profile for the treatment of rheumatoid arthritis. Its mechanism of action, targeting key pathways in both B-cell and myeloid cell-mediated inflammation, as well as osteoclastogenesis, provides a strong rationale for its development. The in vitro and in vivo data demonstrate its ability to effectively inhibit BTK and suppress inflammatory arthritis in animal models.
While the preclinical data for this compound is compelling, further investigation is warranted. Clinical trials are necessary to establish the safety and efficacy of this compound in patients with rheumatoid arthritis. Future research could also explore its potential in combination with other disease-modifying antirheumatic drugs (DMARDs) to achieve synergistic effects and improve clinical outcomes for patients suffering from this debilitating disease. The development of BTK inhibitors like this compound represents a significant advancement in the pursuit of targeted therapies for autoimmune disorders.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9 H -carbazole-1-carboxamide (this compound) (Journal Article) | OSTI.GOV [osti.gov]
- 6. Development of Bruton's Tyrosine Kinase Inhibitors for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Profile of BMS-935177: A Potent and Reversible BTK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1][2] BMS-935177 is a potent and selective, reversible inhibitor of BTK.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
In Vitro Potency and Selectivity
This compound demonstrates high potency against BTK with an IC50 value of 2.8 nM in cell-free assays.[5] It exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[5] Further selectivity profiling revealed that this compound is over 50-fold more selective against the SRC family of kinases, with a remarkable 1100-fold selectivity over SRC itself.[5] Other kinases, including TRKA, HER4, TRKB, and RET, were inhibited with potencies greater than 150 nM.[5]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| BTK | 2.8 | Cell-free |
| BTK | 3 | Cell-free |
| TEC | 13 | Cell-free |
| BLK | 20 | Cell-free |
| BMX | 24 | Cell-free |
| TrkA | 30 | Cell-free |
| Ramos B cells (Ca2+ flux) | 27 | Cell-based |
| Human peripheral B cells (CD69 expression) | - | Cell-based |
| PBMCs (TNFα production) | 14 | Cell-based |
| Human whole blood (CD69) | 550 ± 100 | Cell-based |
| Mouse whole blood (CD69) | 2060 ± 240 | Cell-based |
Data sourced from multiple references.[3][5]
Cellular Activity
In cellular assays, this compound effectively inhibits B-cell signaling. It inhibited calcium flux in human Ramos B cells with an IC50 of 27 nM and suppressed CD69 surface expression on peripheral B cells stimulated with anti-IgM and anti-IgG.[3][5] Notably, it had no impact on CD69 expression in B cells stimulated via the CD40 receptor, highlighting its specificity for the BCR pathway.[3][5] Furthermore, this compound inhibited TNFα production in peripheral blood mononuclear cells (PBMCs) driven by IgG-containing immune complexes with an IC50 of 14 nM, demonstrating its activity on Fcγ receptor signaling.[3][5]
Experimental Protocols
BTK Kinase Inhibition Assay (Cell-Free)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against BTK in a biochemical setting.[6]
-
Reagents and Materials:
-
Human recombinant BTK (1 nM)
-
Fluoresceinated peptide substrate (1.5 μM)
-
ATP (20 μM, at the apparent Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO.
-
This compound (dissolved in DMSO at 10 mM and serially diluted)
-
384-well V-bottom plates
-
EDTA (35 mM) for reaction termination.
-
Electrophoretic separation instrument for detection.
-
-
Procedure:
-
Add this compound at various concentrations, human recombinant BTK, fluoresceinated peptide, and ATP to the wells of a 384-well plate.
-
The final assay volume is 30 μL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 μL of 35 mM EDTA to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
-
Measure the fluorescence at an excitation of 488 nm and an emission of 530 nm.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
Ramos B-cell Calcium Flux Assay
This cell-based assay measures the ability of a compound to inhibit B-cell receptor (BCR)-mediated calcium mobilization.[6]
-
Cell Line: Human Ramos B-cells.
-
Stimulus: Anti-IgG.
-
Procedure:
-
Incubate Ramos B-cells with varying concentrations of this compound for 1 hour in the dark.
-
Stimulate the cells with anti-IgG to induce BCR signaling.
-
Measure the resulting intracellular calcium flux using a suitable fluorescent indicator and a plate reader (e.g., FLIPR).
-
Determine the IC50 value based on the inhibition of the calcium flux signal.
-
Signaling Pathways
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a mouse model of collagen-induced arthritis (CIA), a common preclinical model for rheumatoid arthritis.[3] In this model, this compound demonstrated a dose-dependent reduction in both the severity and incidence of the disease when administered orally at doses of 10, 20, and 30 mg/kg once daily.[3] At the 10 mg/kg dose, disease severity was reduced by approximately 40% compared to the vehicle-treated group, and the number of animals exhibiting any signs of the disease was reduced by a third.[3]
Efficacy was also observed in a B-cell independent mouse model of collagen antibody-induced arthritis (CAIA).[1]
Experimental Protocol: Mouse Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.[7][8][9]
-
Animals: Genetically susceptible mouse strains (e.g., DBA/1).
-
Induction of Arthritis:
-
Primary immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
-
Inject the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin daily oral dosing of this compound (10, 20, and 30 mg/kg) or vehicle on the day of primary immunization.
-
-
Endpoint Assessment:
-
Monitor mice for the development and severity of paw inflammation.
-
Clinically score the arthritis based on erythema and swelling.
-
Pharmacokinetics
This compound exhibits excellent oral bioavailability across multiple preclinical species, ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys when dosed as a solution.[5] This is achieved despite its low aqueous solubility.[5] The compound shows low clearance in single intravenous infusion studies.[5] Plasma protein binding is high across all species, with less than 1% of the drug being free in human plasma.[5]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (IV) | T1/2 (h) | Oral Bioavailability (%) (Solution) |
| Mouse | 2 mg/kg | 4.0 | 84 - 100 |
| Rat | 2 mg/kg | 5.1 | 84 - 100 |
| Dog | - | - | 84 - 100 |
| Cynomolgus Monkey | - | - | 84 - 100 |
Data sourced from reference[5].
Conclusion
The preclinical data for this compound demonstrate that it is a potent, selective, and orally bioavailable reversible inhibitor of BTK. It effectively blocks signaling downstream of both the B-cell receptor and Fcγ receptors, leading to significant efficacy in preclinical models of rheumatoid arthritis. These findings supported the advancement of this compound into further clinical development.[1][10] However, it is noted that undesired side effects were observed during tolerability studies, which were potentially attributed to the presence of interconverting atropisomers.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BMS-935177 In Vitro Assays
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a reversible inhibitor of BTK, binding to the ATP binding site.[4] Unlike irreversible inhibitors, it does not form a covalent bond with the Cys481 residue.[5] BTK is a member of the TEC family of non-receptor tyrosine kinases and its inhibition disrupts the BCR signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays.
Table 1: Enzymatic Activity of this compound against Various Kinases
| Target Kinase | Assay Type | IC50 (nM) | Selectivity Notes |
| BTK | Cell-free | 2.8[1][3], 3[6] | --- |
| TEC | Cell-free | - | 5- to 67-fold less potent than BTK[1][3] |
| BMX | Cell-free | - | 5- to 67-fold less potent than BTK[1][3] |
| ITK | Cell-free | - | 5- to 67-fold less potent than BTK[1][3] |
| TXK | Cell-free | - | 5- to 67-fold less potent than BTK[1][3] |
| TRKA | Cell-free | < 150 | - |
| HER4 | Cell-free | < 150 | - |
| TRKB | Cell-free | < 150 | - |
| RET | Cell-free | < 150 | - |
| SRC | Cell-free | - | >1100-fold selectivity over SRC[1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) |
| Calcium Flux | Human Ramos B cells | Anti-IgG | Ca2+ influx | 27[1][6] |
| CD69 Surface Expression | Human peripheral B cells | Anti-IgM / Anti-IgG | CD69 expression | - |
| TNFα Production | Human PBMCs | IgG-containing immune complex | TNFα levels | 14[1][6] |
| BCR-stimulated CD69 (Whole Blood) | Human | - | CD69 expression | 550 ± 100[6] |
| BCR-stimulated CD69 (Whole Blood) | Mouse | - | CD69 expression | 2060 ± 240[6] |
Experimental Protocols
BTK Enzymatic Assay (Cell-Free)
This protocol is designed to measure the direct inhibitory effect of this compound on recombinant human BTK.
Materials:
-
Human recombinant BTK (1 nM final concentration)
-
This compound (dissolved in DMSO, tested at 11 concentrations)
-
Fluoresceinated peptide substrate (1.5 µM final concentration)
-
ATP (20 µM final concentration, approximately Km)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO
-
Termination Buffer: 35 mM EDTA
-
384-well V-bottom plates
-
Microplate reader capable of electrophoretic separation and fluorescence detection (e.g., Caliper)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound, human recombinant BTK, fluoresceinated peptide, ATP, and assay buffer to a final volume of 30 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of Termination Buffer to each well.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
-
Calculate the IC50 value by fitting the dose-response curve.
Calcium Flux Assay in Ramos B Cells
This assay assesses the ability of this compound to inhibit BCR-mediated calcium mobilization in a human B-cell line.
Materials:
-
Ramos B cells (human Burkitt's lymphoma cell line)
-
This compound
-
Anti-human IgG antibody
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Culture Ramos B cells to the appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Plate the dye-loaded cells in a 96-well plate.
-
Add this compound at various concentrations and incubate for 1 hour in the dark.
-
Measure the baseline fluorescence using the plate reader.
-
Stimulate the cells by adding anti-human IgG antibody.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The increase in fluorescence corresponds to calcium influx. Calculate the IC50 based on the inhibition of the peak fluorescence signal.[6]
CD69 Surface Expression Assay
This protocol measures the effect of this compound on the activation-induced expression of the early B-cell activation marker, CD69.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated peripheral B cells
-
This compound
-
Anti-human IgM or anti-human IgG antibodies for stimulation
-
Anti-human CD19 antibody (to gate B cells)
-
Anti-human CD69 antibody (fluorescently conjugated)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or peripheral B cells from healthy donor blood.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-IgM or anti-IgG antibodies for 18-24 hours. Include an unstimulated control.
-
As a negative control for pathway specificity, stimulate a separate set of cells with CD40 ligand, as this compound is not expected to inhibit this pathway.[1][6]
-
After stimulation, wash the cells with FACS buffer.
-
Stain the cells with fluorescently conjugated anti-CD19 and anti-CD69 antibodies.
-
Analyze the samples using a flow cytometer, gating on the CD19-positive B-cell population.
-
Quantify the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.
-
Determine the inhibitory effect of this compound on CD69 expression.
Visualizations
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: BTK Enzymatic Assay
Caption: Workflow for the cell-free BTK enzymatic inhibition assay.
Logical Relationship: Assay Cascade for this compound Characterization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-935177 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] BTK is a key regulator of B-cell development, activation, proliferation, and survival.[4] Its dysregulation is implicated in various autoimmune diseases and B-cell malignancies.[3][4] this compound exhibits high selectivity for BTK with a reported IC50 value of approximately 2.8 to 3 nM in cell-free assays.[1][2][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following table summarizes the in vitro and cell-based potency of this compound from various studies.
| Assay Type | Cell Line/System | Stimulus | Readout | IC50 (nM) | Reference |
| Biochemical Assay | Recombinant Human BTK | ATP | Peptide Phosphorylation | 2.8 | [1] |
| Calcium Flux | Ramos (Human B-cell lymphoma) | Anti-IgM/Anti-IgG | Intracellular Ca2+ | 27 | [1][5] |
| CD69 Surface Expression | Peripheral B-cells | Anti-IgM/Anti-IgG | CD69 Expression | Not explicitly quantified, but inhibited | [1][5] |
| TNFα Production | Human PBMCs | IgG Immune Complexes | TNFα Secretion | 14 | [1] |
Signaling Pathway
This compound targets BTK within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), which in turn triggers downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB and NFAT, ultimately leading to B-cell proliferation, differentiation, and survival.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for cell-based assays to assess the function of this compound.
Calcium Flux Assay in Ramos Cells
This assay measures the inhibition of BCR-induced calcium mobilization in the human B-cell lymphoma line, Ramos.
Materials:
-
Ramos cells (ATCC® CRL-1596™)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Anti-human IgM or IgG antibody, F(ab')2 fragment
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer capable of ratiometric calcium measurement
Protocol:
-
Cell Culture: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Harvest and wash cells, then resuspend in serum-free RPMI-1640 at 1 x 10^6 cells/mL.
-
Prepare a loading buffer containing Indo-1 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%).
-
Incubate cells with the loading buffer for 30-45 minutes at 37°C in the dark.
-
-
Inhibitor Treatment:
-
Wash the dye-loaded cells and resuspend in buffer.
-
Aliquot cells into flow cytometry tubes and add serial dilutions of this compound or vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Data Acquisition:
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30 seconds.
-
Add anti-human IgM/IgG to stimulate BCR signaling and immediately continue data acquisition for 3-5 minutes.
-
For controls, use ionomycin to elicit a maximal calcium response and EGTA to chelate extracellular calcium.
-
-
Data Analysis: Analyze the ratiometric shift in Indo-1 fluorescence over time. The peak fluorescence ratio after stimulation is used to determine the extent of calcium flux. Calculate the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the Calcium Flux Assay.
CD69 Surface Expression Assay
This assay measures the inhibition of activation-induced expression of the early B-cell activation marker, CD69.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-human IgM or IgG antibody, F(ab')2 fragment
-
Anti-CD19 antibody (to gate on B-cells)
-
Anti-CD69 antibody, fluorescently conjugated
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For more specific results, B-cells can be further purified using magnetic bead separation.
-
Inhibitor Treatment:
-
Plate cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add serial dilutions of this compound or vehicle control and incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add anti-human IgM/IgG to the wells to a final concentration of 10 µg/mL.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells.
-
Determine the inhibitory effect of this compound by comparing the percentage of CD69-positive cells in treated versus untreated stimulated samples.
-
Caption: Workflow for the CD69 Surface Expression Assay.
TNFα Production Assay in PBMCs
This assay measures the inhibition of TNFα secretion from PBMCs stimulated via Fcγ receptors.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Plate-bound IgG immune complexes
-
Human TNFα ELISA kit
-
96-well assay plates
Protocol:
-
Plate Coating: Coat a 96-well plate with human IgG (10 µg/mL) overnight at 4°C to form immune complexes. Wash the plate with PBS before use.
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Inhibitor Treatment:
-
Add 1-2 x 10^5 PBMCs per well to the IgG-coated plate.
-
Immediately add serial dilutions of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNFα Measurement: Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNFα from the standard curve. Determine the IC50 of this compound by plotting the percentage of inhibition of TNFα production against the inhibitor concentration.
References
Application Notes and Protocols for Measuring CD69 Expression in Response to BMS-986016 (Relatlimab)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986016, also known as Relatlimab, is a monoclonal antibody that targets the Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor.[1][2] LAG-3 is expressed on activated T cells and Natural Killer (NK) cells and plays a crucial role in negatively regulating T-cell activation and proliferation.[1][3] By binding to its ligand, MHC class II, LAG-3 delivers inhibitory signals that contribute to T-cell exhaustion and tumor immune escape.[1] BMS-986016 blocks the interaction between LAG-3 and its ligand, thereby restoring T-cell effector functions and enhancing anti-tumor immunity.[1][3][4]
CD69 is one of the earliest cell surface markers expressed by lymphocytes following activation.[5][6][7] Its rapid upregulation makes it a reliable surrogate marker for T-cell responsiveness to stimuli.[6][7] Therefore, measuring the expression of CD69 via flow cytometry is a robust method to quantify the pro-stimulatory effects of checkpoint inhibitors like BMS-986016. These application notes provide a detailed protocol for assessing the impact of BMS-986016 on T-cell activation by measuring CD69 expression.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which BMS-986016 blocks LAG-3-mediated immune suppression, leading to T-cell activation and subsequent upregulation of CD69.
Data Presentation: Quantifying the Effect of BMS-986016 on T-Cell Activation
The following tables present representative data from an in vitro experiment designed to measure the effect of BMS-986016 on CD69 expression in activated human peripheral blood mononuclear cells (PBMCs).
Table 1: Percentage of CD69+ T-Cells Following Treatment with BMS-986016
| Treatment Group | BMS-986016 Conc. (µg/mL) | % CD4+ CD69+ Cells (Mean ± SD) | % CD8+ CD69+ Cells (Mean ± SD) |
| Unstimulated Control | 0 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| Stimulated Control (α-CD3/CD28) | 0 | 45.3 ± 3.2 | 52.1 ± 4.5 |
| Stimulated + Isotype Control | 10 | 44.8 ± 3.5 | 51.5 ± 4.8 |
| Stimulated + BMS-986016 | 0.1 | 55.2 ± 4.1 | 60.3 ± 5.1 |
| Stimulated + BMS-986016 | 1 | 68.7 ± 5.0 | 75.4 ± 6.2 |
| Stimulated + BMS-986016 | 10 | 75.4 ± 5.5 | 82.9 ± 6.8 |
Table 2: Mean Fluorescence Intensity (MFI) of CD69 on T-Cells
| Treatment Group | BMS-986016 Conc. (µg/mL) | CD69 MFI on CD4+ T-Cells (Mean ± SD) | CD69 MFI on CD8+ T-Cells (Mean ± SD) |
| Unstimulated Control | 0 | 150 ± 25 | 145 ± 22 |
| Stimulated Control (α-CD3/CD28) | 0 | 3500 ± 210 | 4100 ± 350 |
| Stimulated + Isotype Control | 10 | 3450 ± 230 | 4050 ± 360 |
| Stimulated + BMS-986016 | 0.1 | 4800 ± 300 | 5500 ± 410 |
| Stimulated + BMS-986016 | 1 | 6200 ± 450 | 7100 ± 520 |
| Stimulated + BMS-986016 | 10 | 7100 ± 510 | 8300 ± 600 |
Note: The data presented above is for illustrative purposes and represents expected trends.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and BMS-986016 Treatment
This protocol describes the isolation of PBMCs, stimulation of T-cells, and treatment with BMS-986016.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human CD3/CD28 T-cell activator beads
-
BMS-986016 (Relatlimab)
-
Human IgG4 Isotype Control
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Plating: Wash the isolated PBMCs twice with RPMI-1640. Count the cells and assess viability using trypan blue. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well U-bottom plate.
-
Drug Preparation: Prepare serial dilutions of BMS-986016 and the isotype control antibody in complete RPMI-1640 medium.
-
Treatment: Add 50 µL of the appropriate antibody dilution to the wells. For control wells, add 50 µL of medium.
-
Stimulation: Prepare T-cell activator beads according to the manufacturer's instructions (a common ratio is 1:2 beads to T-cells).[8] Add 50 µL of the bead suspension to the designated "Stimulated" wells. For "Unstimulated" wells, add 50 µL of medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours. CD69 expression is typically measured at 24 hours post-activation.[8]
Protocol 2: Flow Cytometry Staining for CD69 Expression
This protocol details the procedure for staining the treated cells for flow cytometric analysis.
Materials:
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., FITC)
-
Anti-Human CD4 (e.g., APC)
-
Anti-Human CD8 (e.g., PerCP-Cy5.5)
-
Anti-Human CD69 (e.g., PE)
-
-
96-well V-bottom plate
-
Centrifuge
Procedure:
-
Cell Harvesting: After incubation, gently resuspend the cells. Transfer the contents of each well to a 96-well V-bottom plate.
-
Washing: Centrifuge the plate at 300 x g for 5 minutes. Discard the supernatant. Wash the cells by resuspending the pellet in 200 µL of cold FACS buffer and centrifuging again.
-
Antibody Staining: Prepare an antibody cocktail containing the anti-CD3, CD4, CD8, and CD69 antibodies at their predetermined optimal concentrations in FACS buffer.
-
Incubation: Resuspend the cell pellet in 50 µL of the antibody cocktail. Incubate for 30 minutes at 4°C in the dark.[5]
-
Final Washes: Wash the cells twice with 200 µL of cold FACS buffer, centrifuging between washes.
-
Resuspension: Resuspend the final cell pellet in 200-500 µL of FACS buffer for analysis.[5]
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a minimum of 50,000 to 100,000 events in the lymphocyte gate for accurate analysis.
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental procedure.
References
- 1. mdpi.com [mdpi.com]
- 2. Bristol Myers Squibb - Anti-LAG-3 (BMS-986016) in Combination with Opdivo (nivolumab) Showed Activity in Patients with Melanoma Who Were Relapsed or Refractory to Anti-PD-1/PD-L1 Therapy [news.bms.com]
- 3. Targeting LAG-3 and PD-1 to Enhance T Cell Activation by Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Utility of flow cytometric detection of CD69 expression as a rapid method for determining poly- and oligoclonal lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-935177 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), in mouse models of autoimmune disease. The following sections detail the mechanism of action, pharmacokinetic profile, and established protocols for evaluating the efficacy and safety of this compound.
Mechanism of Action
This compound is a highly selective and reversible inhibitor of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a pivotal role in B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that promote cell proliferation and survival. By reversibly binding to BTK, this compound effectively blocks this pathway, thereby attenuating B-cell mediated inflammatory responses.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's Tyrosine Kinase (BTK).
Pharmacokinetics and Formulation
This compound exhibits excellent oral bioavailability in mice, ranging from 84% to 100%.[1] Following intravenous administration at 2 mg/kg, it has a reported half-life of 4 hours in mice.[1]
Oral Formulation
For in vivo studies in mice, this compound can be formulated as a solution for oral gavage. A commonly used vehicle for related compounds in similar studies is a mixture of ethanol, TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), and PEG300 (polyethylene glycol 300) in a 5:5:90 ratio.
In Vivo Efficacy in Mouse Models
The efficacy of this compound has been demonstrated in preclinical mouse models of rheumatoid arthritis, including the Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models.
Efficacy Data Summary
| Model | Dosing Regimen | Key Findings |
| Collagen-Induced Arthritis (CIA) | 10, 20, and 30 mg/kg, once daily, oral | Dose-dependent reduction in the severity of arthritis.[2] |
| Collagen Antibody-Induced Arthritis (CAIA) | 10 and 30 mg/kg, once daily, oral | Significant reduction in paw inflammation. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Oral gavage needles
-
Syringes and needles for immunization
-
Vehicle for oral formulation (e.g., EtOH:TPGS:PEG300, 5:5:90)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) for the primary immunization and with Incomplete Freund's Adjuvant (IFA) for the booster.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
For a preventative dosing regimen, begin daily oral administration of this compound (at 10, 20, or 30 mg/kg) or vehicle on the day of primary immunization (Day 0).
-
For a therapeutic dosing regimen, begin daily oral administration after the onset of clinical signs of arthritis.
-
Administer the formulated compound via oral gavage once daily.
-
-
Clinical Assessment:
-
Monitor mice three times a week for the onset and severity of arthritis, typically starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.
-
Experimental Workflow for CIA Model
Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model, including immunization, treatment, and assessment phases.
Safety and Toxicology
While this compound has shown a generally acceptable safety profile in preclinical studies, one report mentioned the observation of undesired side effects during tolerability studies.[2] However, the specific nature and severity of these side effects in mouse models are not detailed in the publicly available literature. As with any investigational compound, careful monitoring for any adverse effects is crucial during in vivo studies. This should include daily observation of the animals for changes in behavior, body weight, and overall health.
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are based on publicly available data and may require optimization for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-935177 in the Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the collagen-induced arthritis (CIA) model and the application of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). This document includes detailed experimental protocols, data presentation from a closely related compound to illustrate expected outcomes, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Collagen-Induced Arthritis (CIA)
Collagen-induced arthritis is a widely utilized and well-validated preclinical animal model for rheumatoid arthritis (RA).[1][2][3] The model shares many immunological and pathological characteristics with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[3] CIA is induced by immunization with type II collagen, which elicits an autoimmune response targeting the collagen in the joints. The resulting inflammation is driven by both B-cell and T-cell responses, as well as the production of pro-inflammatory cytokines, making it an ideal model to evaluate novel therapeutics targeting these pathways.[1][2][4]
This compound: A Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor
This compound is a selective and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling enzyme in B-cells, downstream of the B-cell receptor (BCR), and also plays a role in myeloid cells through Fc receptor signaling.[1][4] By inhibiting BTK, this compound is expected to modulate B-cell activation, proliferation, and the production of autoantibodies and pro-inflammatory cytokines, which are key drivers in the pathogenesis of RA.[2][4]
Key Signaling Pathway: BTK in Arthritis
The following diagram illustrates the central role of BTK in the signaling pathways that contribute to the inflammation observed in collagen-induced arthritis.
Caption: BTK signaling pathway in B-cells and myeloid cells in arthritis.
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the standard method for inducing CIA in susceptible mouse strains, such as DBA/1.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion (Day 0):
-
On the day of the primary immunization, prepare a 1:1 emulsion of the Type II Collagen solution and Complete Freund's Adjuvant.
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of Type II Collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the Type II Collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical signs typically appear between days 24 and 35 post-primary immunization.
-
II. Assessment of Arthritis Severity
Arthritis severity is typically assessed using a clinical scoring system.
Procedure:
-
Visually inspect each of the four paws of the mouse.
-
Assign a score to each paw based on the degree of erythema (redness) and swelling, according to the scale in the table below.
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).
Table 1: Clinical Scoring System for Arthritis Severity
| Score | Description of Paw Condition |
| 0 | No evidence of erythema or swelling |
| 1 | Subtle erythema or swelling in one or more digits |
| 2 | Mild erythema and swelling of the paw or ankle |
| 3 | Moderate erythema and swelling of the paw and ankle |
| 4 | Severe erythema and swelling of the entire paw and ankle |
III. Administration of this compound
Note: As specific in vivo data for this compound in the CIA model is not publicly available, the following is a general protocol for oral administration of a small molecule inhibitor. Dosing should be optimized based on pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Dosing Regimen:
-
Treatment can be administered either prophylactically (starting from day 0 or day 21) or therapeutically (after the onset of clinical signs of arthritis).
-
A typical therapeutic regimen would start when mice reach a clinical score of 2-4.
-
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once or twice daily. The volume administered should be based on the body weight of the animal.
-
Expected Outcomes and Data Presentation
While specific quantitative data for this compound in the CIA model is not available in the public domain, data from a closely related, potent, and selective reversible BTK inhibitor, BMS-986142 , can be used to illustrate the expected efficacy.
Efficacy of BTK Inhibition in the CIA Model
The following table summarizes the expected dose-dependent effects of a BTK inhibitor on clinical arthritis scores in the CIA model, based on published data for BMS-986142.
Table 2: Expected Efficacy of a BTK Inhibitor on Clinical Arthritis Score in the CIA Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Clinical Score (Day 35) | % Inhibition of Arthritis |
| Vehicle Control | - | 10.5 | - |
| BTK Inhibitor | 3 | 6.3 | 40% |
| BTK Inhibitor | 10 | 2.1 | 80% |
| BTK Inhibitor | 30 | 0.5 | >95% |
Data is illustrative and based on the efficacy of BMS-986142 in a murine CIA model.
Histopathological Assessment
At the end of the study, joints should be collected for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Table 3: Expected Histopathological Scores with BTK Inhibitor Treatment
| Treatment Group | Dose (mg/kg) | Inflammation Score (0-3) | Pannus Score (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) |
| Vehicle Control | - | 2.8 | 2.5 | 2.6 | 2.7 |
| BTK Inhibitor | 10 | 1.2 | 1.0 | 1.1 | 1.3 |
| BTK Inhibitor | 30 | 0.4 | 0.3 | 0.5 | 0.4 |
Scores are on a scale of 0 (normal) to 3 (severe). Data is illustrative.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a therapeutic agent in the CIA model.
Caption: Experimental workflow for the CIA model.
Conclusion
The collagen-induced arthritis model is a robust and relevant system for the preclinical evaluation of novel therapeutics for rheumatoid arthritis. This compound, as a potent BTK inhibitor, is expected to demonstrate significant efficacy in this model by targeting key pathogenic mechanisms involving B-cells and myeloid cells. The protocols and expected outcomes provided in these application notes serve as a guide for researchers designing and conducting studies to evaluate this compound and other BTK inhibitors in the context of autoimmune arthritis. Careful adherence to established protocols and scoring systems is crucial for obtaining reproducible and meaningful data.
References
- 1. Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BMS-935177 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of BMS-935177, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Citations |
| Molecular Weight | 502.56 g/mol | [1] |
| CAS Number | 1231889-53-4 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | Up to 100 mg/mL (198.98 mM) | [2] |
| Solubility in Ethanol | Up to 100 mg/mL (198.98 mM) | [2] |
| Solubility in Water | Insoluble | [2] |
| Storage of Powder | 3 years at -20°C; 2 years at 4°C | [1] |
| Storage of Solution | 2 years at -80°C in solvent; 1 year at -20°C in solvent | [1] |
Mechanism of Action: BTK Inhibition
This compound functions as a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[2][3][4] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.[3][5] By inhibiting BTK, this compound effectively blocks downstream signaling cascades, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[4][5]
Figure 1: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Accurate preparation of this compound solutions is fundamental for reliable experimental outcomes. Below are detailed protocols for preparing stock and working solutions for both in vitro and in vivo applications.
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.026 mg of this compound (Molecular Weight = 502.56 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of DMSO. For 5.026 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation is observed.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Figure 2: Experimental workflow for the preparation of a this compound stock solution.
Preparation of Working Solutions for In Vitro and In Vivo Studies
For cell-based assays, the DMSO stock solution is typically diluted in culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
For in vivo experiments, specific formulations are required to ensure bioavailability and minimize toxicity. Below are examples of formulations for oral administration. Note: It is recommended to prepare these working solutions fresh on the day of use.[1]
Formulation 1: PEG300, Tween-80, and Saline
This protocol yields a clear solution.
-
Start with a 37.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.[1]
Formulation 2: SBE-β-CD in Saline
This protocol results in a suspended solution.
-
Start with a 37.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly to ensure a uniform suspension.[1]
Formulation 3: Corn Oil
This formulation can be used for oral and intraperitoneal injections.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix evenly. The mixed solution should be used immediately.[2]
Concluding Remarks
The protocols and data provided in these application notes are intended to serve as a guide for the effective use of this compound in a research setting. Careful adherence to these guidelines will help ensure the integrity and reproducibility of your experimental findings. Always refer to the manufacturer's specific instructions and safety data sheets for handling and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of BMS-935177
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and preclinical evaluation of BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, for oral administration. Due to its low aqueous solubility, developing an effective oral formulation is critical for achieving adequate bioavailability in preclinical studies.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₆N₄O₃ | [1] |
| Molecular Weight | 502.56 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | 99.11% | [1] |
| Solubility | DMSO: ≥ 130 mg/mL (258.68 mM) | [4] |
| Low aqueous solubility | [2] | |
| Plasma Protein Binding | High (<1% free for human) | [2] |
Signaling Pathway of this compound
This compound is a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][5][6] Inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival.
Formulation Protocols for Oral Administration
Given the low aqueous solubility of this compound, several formulation strategies can be employed to enhance its oral bioavailability for preclinical studies.[2] Below are protocols for preparing both a solution and a suspension formulation.
Protocol for Oral Solution Formulation
This protocol is designed to create a clear solution for oral administration, which can improve absorption.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Vehicle Preparation: In a sterile vial, add 400 µL of PEG300.
-
Solubilization: To the PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly using a vortex or magnetic stirrer until a clear solution is obtained.
-
Addition of Surfactant: Add 50 µL of Tween 80 to the mixture and mix until homogeneous. Tween 80 acts as a surfactant to improve solubility and stability.[11][12][13][14][15]
-
Final Dilution: Add 450 µL of saline to the vial to reach a final volume of 1 mL. Mix well. The final concentration of this compound in this example is 3.75 mg/mL.
-
Quality Control: Visually inspect the final solution for clarity and absence of precipitation. The pH of the final formulation should also be measured and recorded.
Protocol for Oral Suspension Formulation
A suspension formulation is an alternative when a clear solution cannot be achieved or for specific study requirements.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[16][17][18][19][20]
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2 g of SBE-β-CD powder in saline to a final volume of 10 mL. SBE-β-CD is a solubilizing agent that can form inclusion complexes with poorly soluble drugs.[16][17][18][19][20]
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Suspension Formation: In a sterile vial, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Drug Addition: While stirring, slowly add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution. Continue stirring until a uniform suspension is formed.
-
Quality Control: Visually inspect the suspension for uniformity. Particle size analysis can be performed to ensure a consistent and appropriate particle size distribution for oral administration. The redispersibility of the suspension should also be assessed by gentle shaking.
Experimental Protocols for In Vivo Evaluation
The following protocols outline the procedures for administering the prepared formulations to rodents and for conducting subsequent pharmacokinetic studies.
Workflow for In Vivo Evaluation
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. nbinno.com [nbinno.com]
- 10. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 11. Application of Tween 80: - Knowledge [yizeliadditive.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice | Semantic Scholar [semanticscholar.org]
- 15. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. "Effect Of Sulfobutyl Ether Β-Cyclodextrins On Oral And Dermal Pharmaco" by Vijay Kumar Shankar [egrove.olemiss.edu]
- 18. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Bruton's Tyrosine Kinase (BTK) Phosphorylation with BMS-935177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways. Its activation is crucial for B-cell development, differentiation, and survival. Upon BCR engagement, BTK is activated through a series of phosphorylation events, including autophosphorylation at Tyrosine 223 (Y223), which is essential for its full kinase activity. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.
BMS-935177 is a potent and selective, reversible inhibitor of BTK. It effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling cascades. This document provides detailed application notes and protocols for performing Western blot analysis to assess the inhibitory effect of this compound on BTK phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway, the mechanism of action for this compound, and the general workflow for the Western blot experiment.
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The inhibitory activity of this compound on BTK has been determined in various assays. The following table summarizes key quantitative data.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | BTK | Enzymatic Assay | - | 3 nM | |
| This compound | BTK | Calcium Flux | Ramos | 27 nM | |
| This compound | TNFα production | Cellular | PBMCs | 14 nM | |
| This compound | BTK | Enzymatic Assay | - | 2.8 nM |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze the phosphorylation of BTK at Y223 following treatment with this compound.
Materials and Reagents
-
Cell Lines: Ramos (Burkitt's lymphoma) or other suitable B-cell lines expressing BTK.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Anti-human IgM, F(ab')2 fragment.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Buffers and Gels.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-phospho-BTK (Y223) antibody.
-
Anti-total BTK antibody.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
-
Cell Culture and Treatment a. Culture Ramos cells in complete RPMI-1640 medium. b. Seed cells at an appropriate density and allow them to grow overnight. c. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours) at 37°C.
-
B-Cell Receptor (BCR) Stimulation a. Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation. b. Include an unstimulated, vehicle-treated control.
-
Cell Lysis and Protein Quantification a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE a. Normalize the protein lysates to the same concentration with lysis buffer. b. Add 4x SDS-PAGE loading buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker. d. Perform electrophoresis until the dye front reaches the bottom of the gel.
Troubleshooting & Optimization
BMS-935177 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations up to 100 mg/mL.[2][3] For optimal results, use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][3]
Q2: How should I store the this compound stock solution?
A2: Store DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitate formation when diluting my DMSO stock solution in an aqueous medium for my in vitro assay. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound.[3] To address this, ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining solubility, typically not exceeding 1% for most cell-based assays. If precipitation persists, consider preparing intermediate dilutions in DMSO before the final dilution into your aqueous buffer. Sonication after dilution may also help to dissolve minor precipitates.[1]
Q4: My compound's potency in my cell-based assay is lower than expected. Could this be related to solubility?
A4: Yes, poor solubility in the assay medium can lead to a lower effective concentration of the compound than intended, resulting in reduced apparent potency. Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation.
Q5: How can I formulate this compound for in vivo animal studies?
A5: Due to its low aqueous solubility, a co-solvent system is typically required for in vivo formulations.[1][2] Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline or a suspension in vehicles like CMC-Na.[1][2] It is recommended to prepare these formulations freshly for each use.[1]
Troubleshooting Guide: Insolubility in Aqueous Media
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer for an experiment.
This workflow outlines a systematic approach to troubleshooting and resolving this common solubility issue.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100[2][3] | 198.98[2][3] | Use fresh, anhydrous DMSO.[1][3] Warming and sonication may be required.[1] |
| Ethanol | 100[2] | 198.98[2] | - |
| Water | Insoluble[2][4] | - | - |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components (% v/v) | Final this compound Concentration | Resulting Solution |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O[2] | 5.0 mg/mL (9.95 mM)[2] | Clear Solution[2] |
| 5% DMSO, 95% Corn Oil[2] | 0.5 mg/mL (0.99 mM)[2] | Clear Solution[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] | 3.75 mg/mL (7.46 mM)[1] | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] | 3.75 mg/mL (7.46 mM)[1] | Suspended Solution[1] |
| CMC-Na | ≥5 mg/mL[2] | Homogeneous Suspension[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to make 1 mL of a 10 mM solution from 5.0256 mg of this compound (MW: 502.56 g/mol ), add 1 mL of DMSO.
-
Vortex the solution to aid in dissolution. If necessary, sonicate the solution or warm it to 60°C to ensure the compound is fully dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Oral Administration
This protocol provides an example for preparing a clear solution for oral gavage.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]
-
To prepare a 1 mL working solution with a final concentration of 3.75 mg/mL:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.[1]
-
Add 100 µL of the 37.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.[1]
-
Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.[1]
-
-
This formulation should be prepared fresh on the day of use.[1]
Signaling Pathway
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][3][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BMS-935177 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-935177, its low aqueous solubility can present a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome issues related to this compound precipitation in experimental media.
Troubleshooting Guide: this compound Precipitation
This guide is designed to help you identify the cause of this compound precipitation and provides systematic steps to resolve the issue.
Q1: I observed immediate precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What is the likely cause and how can I fix it?
A1: Immediate precipitation upon dilution is typically due to the compound's concentration exceeding its solubility limit in the aqueous environment of the cell culture medium. This phenomenon, often referred to as "crashing out," can be addressed by optimizing your dilution technique.
Immediate Corrective Actions:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. Pre-diluting the stock in a smaller volume of serum-containing media first can help stabilize the compound, as proteins in the serum can aid in solubilization.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing or gently swirling media. This ensures rapid and even distribution, preventing localized high concentrations that can trigger precipitation.
Q2: My media containing this compound appears clear initially but becomes cloudy or shows precipitate after a few hours or days of incubation. What could be the reason?
A2: Delayed precipitation can be caused by compound instability in the aqueous media over time, interactions with media components, or an increase in concentration due to evaporation.
Long-Term Stability Solutions:
-
Regular Media Changes: For long-term experiments, it is advisable to change the media with freshly prepared this compound-containing media every 24-48 hours.
-
Assess Media Components: Certain salts or other components in a specific basal media formulation could be contributing to the precipitation. If your cell line permits, testing a different media formulation might resolve the issue.
-
Maintain Proper Humidification: Ensure your incubator has adequate humidity to minimize media evaporation, which can concentrate the compound over time.
Q3: Can the final concentration of DMSO in my cell culture affect this compound solubility?
A3: Yes, the final DMSO concentration is a critical factor. While this compound is highly soluble in DMSO, the final concentration of DMSO in your cell culture medium is typically kept low (ideally ≤ 0.5%) to avoid cellular toxicity. This low percentage of co-solvent may not be sufficient to maintain a high concentration of a hydrophobic compound like this compound in solution. Exceeding the solubility limit in the final DMSO/media mixture is a common cause of precipitation. It is crucial to prepare a vehicle control with the same final DMSO concentration to accurately assess any solvent-induced effects on your cells.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility but is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) of this compound in anhydrous, high-purity DMSO. Ensure the compound is fully dissolved by vortexing. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: Can the presence of serum in the cell culture medium affect the solubility of this compound?
A3: Yes, the presence of fetal bovine serum (FBS) or other serum components can enhance the solubility of hydrophobic compounds. Proteins like albumin in the serum can bind to the compound, helping to keep it in solution. Therefore, performing a solubility test in both your basal medium and your complete, serum-containing medium is recommended.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture setup?
A4: You can perform a simple kinetic solubility assay. This involves preparing a serial dilution of your this compound DMSO stock and adding it to your cell culture medium (with and without serum) in a multi-well plate. The plate is then incubated under your standard cell culture conditions, and you can visually or spectrophotometrically (by measuring absorbance at a wavelength like 600 nm) determine the highest concentration that remains free of precipitate over time.
Q5: What are the consequences of having this compound precipitate in my cell culture?
A5: The presence of precipitate can have several negative consequences for your experiment. The actual concentration of the soluble, active compound will be unknown and lower than intended, leading to inaccurate and irreproducible results. Furthermore, the solid particles can cause physical stress to the cells and may have direct toxic effects.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 75 mg/mL (~149 mM) | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent. Ultrasonic warming to 60°C can aid dissolution. |
| Aqueous Solution | Low Solubility | This compound has inherently low aqueous solubility. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step method to minimize the risk of this compound precipitation when preparing working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Your complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved by vortexing. Visually inspect the solution to confirm there are no visible particles.
-
For long-term storage, create single-use aliquots and store them at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the volume of concentrated DMSO added to your media, you can prepare an intermediate dilution of your stock solution in DMSO (e.g., diluting the 50 mM stock to 5 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your final working concentration (e.g., 5 µM), calculate the volume of the intermediate stock solution needed.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound intermediate stock solution dropwise.
-
Crucially, ensure the final concentration of DMSO in the medium is below the toxic level for your cells (typically ≤ 0.5%).
-
-
Final Visual Inspection:
-
After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
-
Mandatory Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Interpreting unexpected results with BMS-935177
Welcome to the technical support center for BMS-935177. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and address common issues encountered during experiments with this potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unexpected Result: Reduced or No Inhibition of BTK Signaling
Question: I am using this compound at the recommended concentration, but I am observing minimal or no inhibition of BTK activity (e.g., persistent phosphorylation of downstream targets). What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Verify Compound Stability: Ensure this compound has been stored correctly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
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Accurate Concentration: Double-check all calculations for dilutions and the final concentration in your assay.
-
-
Cell-Specific Factors:
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Cell Line Resistance: Your cell line may have acquired resistance to BTK inhibitors. The most common mechanisms are mutations in the BTK gene or in downstream signaling components like PLCγ2.[1][2][3]
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Action: Sequence the BTK and PLCγ2 genes in your cell line to check for known resistance mutations.
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Alternative Signaling Pathways: The cells might be utilizing bypass signaling pathways to maintain downstream signaling, even with BTK inhibited.[2]
-
-
Experimental aAsay Conditions:
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High Protein Binding: this compound is known to have high plasma protein binding.[4] If your culture medium contains high concentrations of serum, the effective concentration of the inhibitor available to the cells may be reduced.
-
Action: Try reducing the serum concentration during the treatment period or increasing the inhibitor concentration.
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ATP Competition: In cell-free kinase assays, high concentrations of ATP can compete with reversible inhibitors.
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Action: Optimize the ATP concentration in your kinase assay to be closer to the Km value for BTK.
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Summary of Potential BTK and PLCγ2 Resistance Mutations:
| Gene | Mutation | Consequence |
| BTK | C481S | Prevents covalent binding of irreversible inhibitors, but less relevant for the reversible this compound. However, it indicates a common site for resistance development.[2][5] |
| BTK | T474I, L528W | Other mutations that can confer resistance to BTK inhibitors.[2] |
| PLCγ2 | R665W, L845F, S707Y | Gain-of-function mutations that lead to BTK-independent activation of downstream signaling.[2][3] |
2. Unexpected Result: Paradoxical Activation of a Signaling Pathway
Question: After treating cells with this compound, I am observing an unexpected increase in the activity of a related signaling pathway. Is this possible?
Possible Causes and Troubleshooting Steps:
Paradoxical pathway activation is a known phenomenon with some kinase inhibitors, where inhibition of the primary target can lead to the activation of a parallel or feedback pathway.[4][6][7][8]
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Feedback Loop Disruption: Inhibition of BTK can sometimes disrupt a negative feedback loop that normally keeps another pathway in check.
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Off-Target Effects: While this compound is selective, at higher concentrations it may inhibit other kinases, which could lead to complex downstream effects and the activation of other pathways.[4] Known off-targets inhibited with potencies less than 150 nM include TRKA, HER4, TRKB, and RET.[4]
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Scaffolding Function of Inhibited Kinase: In some cases, an inhibitor-bound kinase, although catalytically inactive, can act as a scaffold to promote the assembly and activation of other signaling complexes.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for paradoxical pathway activation.
3. Unexpected Result: Inconsistent Results and Side Effects
Question: I am observing high variability in my experimental results, and/or unexpected cytotoxicity that doesn't seem to be related to BTK inhibition. What could be the cause?
Possible Cause and Troubleshooting Steps:
A key characteristic of this compound is that it exists as a mixture of four interconverting atropisomers. Atropisomers are stereoisomers that are stable enough to be isolated due to hindered rotation around a single bond. It has been noted that undesired side effects observed during tolerability studies of this compound could be attributed to this mixture of atropisomers.[9]
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Differential Activity of Atropisomers: It is possible that the different atropisomers have varying potencies for BTK and different off-target activities. The ratio of these atropisomers could potentially change under different experimental conditions (e.g., in different solvents or over time), leading to variability in results.
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Off-Target Effects of a Specific Atropisomer: One or more of the atropisomers may have off-target effects that contribute to cytotoxicity or other unexpected phenotypes.
Logical Relationship of Atropisomers and Unexpected Effects:
Caption: Relationship between this compound atropisomers and potential experimental issues.
Recommendations:
-
Acknowledge the Isomeric Mixture: Be aware that you are working with a dynamic mixture of isomers.
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Consistency is Key: Maintain highly consistent experimental conditions (solvent, temperature, incubation times) to minimize variability in the isomeric ratio.
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Consider Alternative Inhibitors: If inconsistent results persist and are problematic, consider using a BTK inhibitor that does not exhibit atropisomerism for comparative studies.
Experimental Protocols
1. Western Blot for BTK Phosphorylation
This protocol is for assessing the inhibition of BTK activity by measuring the phosphorylation of BTK at Tyr223.
Methodology:
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Cell Culture and Treatment:
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Culture your cells of interest to the desired density.
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Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours).
-
-
Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
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To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total BTK and a loading control like GAPDH or β-actin.[10]
-
Western Blot Workflow:
Caption: Workflow for Western blot analysis of BTK phosphorylation.
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
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Treat cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
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Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Quantitative Data from a Hypothetical Cell Viability Assay:
| This compound (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 1.10 | 88% |
| 100 | 0.85 | 68% |
| 1000 | 0.60 | 48% |
| 10000 | 0.35 | 28% |
3. In Vitro Kinase Assay
This is a general protocol for a cell-free assay to measure the direct inhibitory effect of this compound on BTK activity.
Methodology:
-
Reagent Preparation:
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Prepare a reaction buffer containing HEPES, MgCl2, DTT, and other necessary components.
-
Prepare solutions of recombinant BTK enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
-
Assay Plate Setup:
-
In a microplate, add the reaction buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Add the BTK enzyme and incubate briefly.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Summary of Kinase Inhibition Data for this compound:
| Target | IC50 (nM) | Assay Type |
| BTK | 2.8 | Cell-free assay |
| Calcium Flux (Ramos B cells) | 27 | Cell-based assay |
| TNFα production (PBMCs) | 14 | Cell-based assay |
| TRKA, HER4, TRKB, RET | <150 | Cell-free assay |
Data compiled from multiple sources.[4]
References
- 1. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 9. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
BMS-935177 stability in DMSO and culture medium
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BMS-935177 in common laboratory solvents and culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution, for example, at 10 mM in DMSO.[1]
Q2: How should I store the this compound stock solution in DMSO?
A2: To ensure the integrity of your this compound stock solution, it is crucial to store it under appropriate conditions. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or at -80°C for long-term storage.[2] It is also advisable to use anhydrous or fresh DMSO, as moisture can affect the solubility and stability of the compound.[1][3]
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in cell culture medium can be influenced by several factors, including the specific medium composition, serum concentration, pH, and incubation temperature (typically 37°C). It is recommended to perform a stability study under your specific experimental conditions to determine the compound's half-life. A general protocol for this is provided in the "Experimental Protocols" section. For in vivo working solutions, it is best to prepare them fresh on the day of use.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4] By inhibiting BTK, this compound can modulate B-cell function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium. | - The final concentration of DMSO in the medium is too high. - The aqueous solubility of this compound is exceeded. - Interaction with components in the culture medium or serum. | - Ensure the final DMSO concentration in your culture medium is low, typically ≤0.5%, to avoid solvent toxicity and precipitation.[5][6] - Perform a solubility test to determine the maximum soluble concentration in your specific medium. - Prepare fresh dilutions from a DMSO stock solution immediately before use. |
| Inconsistent or lower-than-expected activity in cellular assays. | - Degradation of this compound in the DMSO stock solution due to improper storage. - Instability of the compound in the culture medium at 37°C over the course of the experiment. - Adsorption of the compound to plasticware. | - Aliquot and store the DMSO stock solution at -80°C and avoid repeated freeze-thaw cycles.[2] - Determine the stability of this compound in your specific cell culture medium and experimental conditions (see protocol below). Consider this when designing the timing of your experiments. - Use low-protein-binding plates and tubes. |
| High background signal or off-target effects. | - this compound, while selective, may inhibit other kinases at higher concentrations.[1] - The concentration of DMSO used may be affecting the cells.[7][8] | - Perform a dose-response experiment to determine the optimal concentration for BTK inhibition with minimal off-target effects. - Include a vehicle control (medium with the same concentration of DMSO used for the compound) in all experiments to account for any solvent effects. |
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the general storage recommendations for stock solutions in DMSO based on information from suppliers.
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month[9] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year[2] | Recommended for long-term storage to maintain compound integrity. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar properties)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the pre-warmed (37°C) complete cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.1%).
-
Prepare a parallel sample in PBS to assess the compound's inherent chemical stability in a simpler aqueous buffer.
-
Incubate the solutions at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be taken immediately after adding the compound.
-
Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Store the samples at -80°C until analysis.
-
Analyze the concentration of the parent this compound in each sample by a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of compound remaining versus time to determine the stability profile and half-life (t½).
Visualizations
BTK Signaling Pathway
This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the key elements of this pathway and the point of inhibition by this compound. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell survival and proliferation.[4][10][11]
Caption: BTK Signaling Pathway and this compound Inhibition.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in a liquid matrix such as DMSO or cell culture medium.
Caption: Experimental Workflow for Compound Stability Assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: BMS-935177 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-935177 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent efficacy | Improper formulation or solubility issues: this compound has low aqueous solubility, which can lead to incomplete dissolution and inaccurate dosing. | - Ensure the compound is fully dissolved. Use of a co-solvent system is recommended. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] - Prepare the formulation fresh daily and use immediately.[2] - For oral gavage, a microsuspension in 0.5% methylcellulose (B11928114) in sterile water can also be considered. |
| Suboptimal dosage or administration route: The dose may be too low to achieve a therapeutic concentration at the target site. | - In mouse models of rheumatoid arthritis, effective oral doses have been reported in the range of 10-30 mg/kg, administered once daily.[1] - At 10 mg/kg, this compound reduced disease severity by approximately 40% in a rodent model of rheumatoid arthritis.[1] - this compound has high oral bioavailability (84-100% in preclinical species), making oral administration the preferred route.[2] | |
| High plasma protein binding: this compound is highly bound to plasma proteins, with less than 1% being free in human plasma. This can limit the amount of free drug available to exert its effect.[2] | - Consider the high protein binding when interpreting pharmacokinetic and pharmacodynamic data. - Ensure the in vitro assays used to determine potency (IC50) are conducted under appropriate conditions that account for protein binding. | |
| Unexpected toxicity or adverse events | Atropisomer-related off-target effects: this compound exists as a mixture of four interconverting atropisomers, which may have contributed to undesired side effects observed in tolerability studies.[3] The specific nature of these side effects is not extensively detailed in publicly available literature. | - Monitor animals closely for any signs of toxicity. - If adverse events are observed, consider reducing the dose or discontinuing treatment. - Be aware that the successor compound, BMS-986142, was developed as a single stable atropisomer to improve the safety profile. |
| Vehicle-related toxicity: The vehicle used for formulation, particularly at high concentrations of DMSO or other solvents, can cause local or systemic toxicity. | - Include a vehicle-only control group in your experiment to assess any effects of the formulation itself. - Minimize the concentration of organic solvents in the final formulation whenever possible. | |
| Difficulty in reproducing published results | Differences in experimental models or protocols: The collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models can be sensitive to variations in protocol, animal strain, and housing conditions. | - Standardize your experimental protocol as much as possible. Refer to detailed, published protocols for inducing arthritis in mice. - Ensure the use of appropriate mouse strains (e.g., DBA/1 for CIA). - Maintain consistent environmental conditions for the animals. |
| Variability in compound quality: The purity and stability of the this compound compound can affect its activity. | - Source the compound from a reputable supplier and obtain a certificate of analysis. - Store the compound under the recommended conditions (e.g., -20°C for powder) to prevent degradation.[2] |
Frequently Asked Questions (FAQs)
Compound and Formulation
-
Q1: What is the mechanism of action of this compound? this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[3] By inhibiting BTK, this compound can modulate B-cell activity and downstream inflammatory processes.
-
Q2: What is the solubility of this compound? this compound has low aqueous solubility but is soluble in organic solvents like DMSO (up to 100 mg/mL).[2] For in vivo use, it is typically formulated in a co-solvent system or as a suspension.
-
Q3: What is a recommended formulation for oral administration in mice? A commonly used formulation for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of 3.75 mg/mL.[1] Alternatively, a suspension can be prepared in a vehicle like 0.5% methylcellulose.
In Vivo Experiments
-
Q4: What is a typical effective dose of this compound in a mouse model of arthritis? In mouse models of collagen-induced arthritis (CIA), once-daily oral doses of 10, 20, and 30 mg/kg have been shown to produce a dose-dependent reduction in disease severity and incidence.[1]
-
Q5: What is the pharmacokinetic profile of this compound? this compound exhibits excellent oral bioavailability (84-100%) in preclinical species.[2] In mice, a 2 mg/kg intravenous dose resulted in a half-life (T1/2) of 4 hours.[2] It is highly bound to plasma proteins.[2]
-
Q6: Are there any known side effects of this compound in vivo? While specific details are limited in published literature, it has been reported that undesired side effects were observed during tolerability studies of this compound, which were attributed to the presence of a mixture of four interconverting atropisomers.[3] Researchers should therefore carefully monitor animals for any signs of toxicity.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Notes |
| Bruton's Tyrosine Kinase (BTK) | 2.8 nM[2] | Potent and reversible inhibitor. |
| Calcium flux in Ramos B cells | 27 nM[2] | Demonstrates cellular activity on BCR signaling. |
| TNFα production from PBMCs | 14 nM[2] | Indicates inhibition of Fcγ receptor signaling. |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Rheumatoid Arthritis
| Dose (oral, once daily) | Effect on Disease Severity | Effect on Disease Incidence |
| 10 mg/kg | ~40% reduction compared to vehicle[1] | Reduced by one-third compared to vehicle[1] |
| 20 mg/kg | Dose-dependent reduction[1] | Dose-dependent reduction[1] |
| 30 mg/kg | Dose-dependent reduction[1] | Dose-dependent reduction[1] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (General Protocol)
This is a generalized protocol for inducing CIA in mice, a common model for studying rheumatoid arthritis and testing the efficacy of inhibitors like this compound.
-
Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail, at a different site from the primary immunization.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 10, 20, or 30 mg/kg) or vehicle control starting from the day of the primary immunization (prophylactic regimen) or after the onset of disease (therapeutic regimen).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Visualizations
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Bruton's Tyrosine Kinase (BTK).
Caption: A logical workflow for conducting an in vivo efficacy study of this compound in a mouse model of arthritis.
References
- 1. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in BMS-935177 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage variability in experimental results when working with BMS-935177.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2] By reversibly binding to BTK, this compound blocks its activity and downstream signaling.
Q2: What is the in vitro potency of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of approximately 2.8 nM to 3 nM for BTK in cell-free assays.[1][3]
Q3: How selective is this compound?
A3: this compound demonstrates good kinase selectivity. It is 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[3] It also shows greater than 50-fold selectivity over the SRC family of kinases.[3]
Q4: How should I store this compound?
A4: For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][3]
Q5: What is the solubility of this compound?
A5: this compound has low aqueous solubility.[3] It is soluble in DMSO at a concentration of 100 mg/mL.[3] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or SBE-β-CD in saline are required to achieve a clear solution or a homogeneous suspension.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value | Cell Type/System |
| Bruton's Tyrosine Kinase (BTK) | 2.8 nM - 3 nM | Cell-free assay |
| Calcium Flux Inhibition | 27 nM | Human Ramos B cells |
| TNFα Production Inhibition | 14 nM | Human PBMCs |
| CD69 Expression (BCR-stimulated) | 2 µM | Mouse whole blood |
Data sourced from multiple references.[1][3]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dosing | T1/2 | Oral Bioavailability |
| Mouse | 2 mg/kg i.v. | 4 h | 84% - 100% |
| Rat | 2 mg/kg i.v. | 5.1 h | 84% - 100% |
| Dog | Solution | Not Specified | 84% - 100% |
| Cynomolgus Monkey | Solution | Not Specified | 84% - 100% |
Data sourced from a single reference.[3]
Experimental Protocols
BTK Enzyme Inhibition Assay (Cell-Free)
-
Prepare a reaction mixture containing human recombinant BTK (1 nM), a fluoresceinated peptide substrate (1.5 µM), and ATP (20 µM) in an assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT, in 1.6% DMSO).
-
Add this compound at various concentrations to a 384-well plate.
-
Initiate the reaction by adding the enzyme mix to the wells.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by adding 35 mM EDTA.
-
Analyze the reaction mixture via electrophoretic separation of the fluorescent substrate and the phosphorylated product.[1]
Calcium Flux Assay in Human Ramos B Cells
-
Culture Human Ramos B cells according to standard protocols.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an anti-IgM antibody.
-
Measure the resulting calcium flux using a suitable fluorescent calcium indicator and a plate reader.
-
Calculate the IC50 value from the dose-response curve.[1]
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Induce arthritis in mice through primary immunization with collagen.
-
Beginning on the day of immunization, administer this compound orally once daily at the desired doses (e.g., 10, 20, and 30 mg/kg).
-
Continue dosing throughout the study period.
-
Monitor and score the incidence and severity of clinical signs of arthritis regularly.
-
Compare the treatment groups to a vehicle-treated control group to determine efficacy.[1]
Troubleshooting Guides
In Vitro Assays
Q: My IC50 values for BTK inhibition are higher than expected and vary between experiments. What could be the cause?
A: This issue can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles by using aliquots.[1][3]
-
ATP Concentration: The inhibitory potency of some kinase inhibitors can be affected by the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km for BTK.[2]
-
Enzyme Activity: The activity of the recombinant BTK enzyme can vary between batches. Always qualify a new batch of enzyme to ensure its activity is within the expected range.
-
DMSO Concentration: High concentrations of DMSO can affect enzyme activity. Maintain a consistent and low final DMSO concentration across all wells.
Q: I am observing a low signal-to-noise ratio in my cell-based assays (e.g., calcium flux, pBTK Western blot). How can I improve this?
A: A low signal-to-noise ratio can be due to:
-
Suboptimal Cell Stimulation: Ensure that your stimulating agent (e.g., anti-IgM) is used at its optimal concentration and that the stimulation time is appropriate to induce a robust signal.
-
Cell Health: Use healthy, actively dividing cells. High passage numbers can lead to altered signaling responses.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation times, and reagent concentrations.
-
Compound Precipitation: Given this compound's low aqueous solubility, it may precipitate in aqueous assay media, especially at higher concentrations.[3] Ensure the final DMSO concentration is sufficient to maintain solubility.
In Vivo Studies
Q: I am not observing the expected efficacy of this compound in my animal model of arthritis. What should I check?
A: Lack of efficacy in vivo can be attributed to:
-
Compound Formulation and Administration: this compound has low aqueous solubility, making proper formulation critical for oral bioavailability.[3] Ensure you are using a recommended formulation (e.g., with PEG300 and Tween-80) to create a clear solution or a fine, homogeneous suspension.[1] Inconsistent administration (e.g., improper gavage technique) can also lead to variable exposure.
-
Dose and Dosing Frequency: The dose may be too low for the specific model. The provided literature suggests doses of 10-30 mg/kg once daily in a mouse CIA model.[1]
-
Pharmacokinetics in Your Model: While this compound has good oral bioavailability in several species, there can be strain-specific differences in metabolism and clearance.[3] Consider performing a pilot pharmacokinetic study to confirm adequate drug exposure in your specific animal strain.
Q: I am seeing significant weight loss or other adverse effects in my animals treated with this compound. What could be the reason?
A: While the provided literature indicates an acceptable safety profile for this compound, adverse effects could be due to:
-
Vehicle Toxicity: The vehicle used for formulation can sometimes cause toxicity, especially with repeated dosing. Run a vehicle-only control group to assess this.
-
Off-Target Effects: Although this compound is selective, high doses may lead to off-target effects. Consider reducing the dose if toxicity is observed.
-
Atropisomers: One study noted that undesired side effects in tolerability studies could be attributed to the existence of four interconverting atropisomers.[2] This is an inherent property of the molecule.
Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: General workflow for in vitro cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Best Practices for Cell Viability Assays with BMS-935177
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cell viability assays using the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-935177. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and activation of B-cells.[3][4] By inhibiting BTK, this compound can block downstream signaling, leading to decreased cell viability and induction of apoptosis in cells dependent on this pathway.[3]
Q2: In which solvent should I dissolve this compound and what are the recommended storage conditions?
A2: this compound has low aqueous solubility and should be dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] Stock solutions can be prepared at a concentration of up to 100 mg/mL in fresh, moisture-free DMSO.[5] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For long-term storage, -80°C is preferable.[6]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a good starting point is to perform a dose-response experiment with a wide range of concentrations, for example, from 0.01 µM to 100 µM.[7] The enzymatic IC50 for BTK is approximately 2.8 nM, while cellular IC50 values in B-cell lines for downstream effects like calcium flux are around 27 nM.[1][2]
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: There are several potential reasons for excessive cytotoxicity. Firstly, ensure that the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells.[8] Secondly, your cell line might be particularly sensitive to BTK inhibition. Consider reducing the incubation time or lowering the concentration range in your dose-response curve. Lastly, off-target effects, although this compound is selective, cannot be entirely ruled out at higher concentrations.[9]
Q5: My cell viability results with this compound are inconsistent between experiments. How can I improve reproducibility?
A5: Inconsistent results in cell-based assays can stem from several factors. To improve reproducibility, standardize your experimental conditions as much as possible. This includes using cells within a consistent and low passage number range, ensuring a homogenous cell suspension for even seeding, and using calibrated pipettes for accurate liquid handling.[2] Also, avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can alter the concentration of this compound.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various assays. It is important to note that IC50 values for this compound in non-hematological cancer cell lines such as breast, lung, or colon cancer are not extensively reported in publicly available literature. The primary focus of its characterization has been on B-cell malignancies and autoimmune disease models.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| BTK | Cell-free enzymatic assay | 2.8[1][5] | High potency against the isolated enzyme. |
| TEC | Cell-free enzymatic assay | 13[5] | Another member of the Tec family of kinases. |
| BLK | Cell-free enzymatic assay | 20[5] | A Src family kinase. |
| BMX | Cell-free enzymatic assay | 24[5] | Another member of the Tec family of kinases. |
| TrkA | Cell-free enzymatic assay | 30[5] | A receptor tyrosine kinase. |
| Ramos (Human B-cell lymphoma) | Calcium Flux Assay | 27[2] | Measures downstream signaling of the B-cell receptor. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNFα Production | 14[2] | Inhibition of immune complex-driven TNFα production. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the assessment of cell viability based on the metabolic activity of cells, which is a common method for evaluating the cytotoxic effects of inhibitors like this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the existing medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol allows for the detection and quantification of apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-935177 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in kinase assays involving the Bruton's Tyrosine Kinase (BTK) inhibitor, BMS-935177.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in kinase assays with this compound?
Inconsistent results can stem from several factors, broadly categorized as compound-related, assay-related, or general experimental errors. For this compound, key considerations include:
-
Compound Solubility and Stability: this compound has low aqueous solubility.[1] Precipitation at higher concentrations can reduce its effective concentration in the assay, leading to lower than expected potency. It's crucial to visually inspect for any compound precipitation in your assay buffer.
-
Compound Interference: The chemical structure of this compound, which includes a carbazole (B46965) moiety, may lead to interference with certain assay technologies. This can manifest as autofluorescence or quenching in fluorescence-based assays, or inhibition of reporter enzymes like luciferase in luminescence-based assays.[2]
-
Non-Specific Inhibition: At higher concentrations, compounds can cause inhibition through mechanisms other than direct binding to the kinase active site, such as aggregation.
-
Off-Target Inhibition: this compound is a potent BTK inhibitor, but it also inhibits other kinases.[1] If your experimental system expresses these off-target kinases, the observed phenotype may not be solely due to BTK inhibition.
-
Reagent Quality: The purity of reagents such as ATP, substrates, and buffers is critical for reproducible results.[2]
-
Enzyme Quality and Concentration: The activity of the kinase can be affected by its purity, concentration, and potential aggregation.[2]
Q2: I'm observing a lower potency for this compound in my cell-based assay compared to my biochemical assay. What could be the reason?
This is a common observation and can be attributed to several factors:
-
High Plasma Protein Binding: this compound exhibits high plasma protein binding, with less than 1% being free in human plasma.[1] If your cell culture medium contains serum, a significant portion of the compound may be sequestered by serum proteins, reducing its effective concentration available to engage the target kinase in cells.
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase, which is typically much lower than the millimolar concentrations of ATP found within cells. For an ATP-competitive inhibitor like this compound, the higher intracellular ATP concentration will lead to a rightward shift in the IC50 value (lower apparent potency).
-
Cell Permeability: While this compound has demonstrated good oral bioavailability, its permeability across the specific cell line you are using could be a limiting factor.[1]
-
Efflux Pumps: The cells you are using may express efflux pumps that actively remove this compound from the cytoplasm, reducing its intracellular concentration.
Q3: How can I determine if this compound is interfering with my assay technology?
Running the proper control experiments is essential to identify assay interference. A key control is to perform the assay in the absence of the kinase enzyme but with all other components, including this compound. If a signal is still generated or altered in a dose-dependent manner, it strongly suggests that the compound is interacting directly with the assay reagents or detection system. For specific assay platforms, refer to the detailed protocols in the Troubleshooting Guide.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real inhibition and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation. |
| Compound Precipitation | Visually inspect for compound precipitation in the stock solution and in the final assay plate. If precipitation is observed, consider lowering the highest concentration of this compound or adding a small percentage of a solubilizing agent (ensure the agent itself does not affect the assay). |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper plate sealing and incubation in a humidified incubator. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. |
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value can be frustrating. The following steps can help improve consistency.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Use a consistent lot of the kinase and substrate. Ensure the enzyme is properly stored and handled to maintain its activity. Pre-incubate the enzyme at the assay temperature before starting the reaction. |
| Variable ATP Concentration | Prepare a fresh, accurately quantified stock of ATP for each experiment. Ensure the final concentration of ATP in the assay is consistent. |
| Compound Solubility and Stability | Determine the solubility of this compound in the final assay conditions. Ensure the compound is stable in the assay buffer over the course of the experiment by performing a time-course experiment. |
| Assay Drift | Read the plates at a consistent time point after stopping the reaction. For kinetic assays, ensure the reaction is in the linear range. |
Data Presentation
This compound Off-Target Kinase Profile
This compound is a potent and selective inhibitor of BTK. However, it does exhibit activity against other kinases. The following table summarizes the known inhibitory profile of this compound.
| Kinase | IC50 (nM) | Selectivity vs. BTK | Notes |
| BTK | 2.8 | - | Primary Target |
| TEC Family Kinases | - | 5 to 67-fold | Includes TEC, BMX, ITK, and TXK. |
| TRKA | < 150 | > 50-fold | |
| HER4 | < 150 | > 50-fold | |
| TRKB | < 150 | > 50-fold | |
| RET | < 150 | > 50-fold | |
| SRC Family Kinases | - | > 50-fold | |
| SRC | - | 1100-fold |
Data sourced from Selleck Chemicals.[1]
Experimental Protocols
Protocol 1: Control for Compound Interference in ADP-Glo™ Assays
This protocol is designed to determine if this compound inhibits the luciferase enzyme used in the ADP-Glo™ detection system, which would lead to a false positive (apparent kinase inhibition).
Materials:
-
This compound serial dilution in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase buffer (without kinase enzyme)
-
ADP solution (at a concentration that gives a mid-range signal in your assay)
-
White, opaque 384-well assay plates
Methodology:
-
Prepare Compound Plate: Add 1 µL of your this compound serial dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add Buffer and ADP: To each well, add 4 µL of kinase buffer containing ADP. Do not add any kinase enzyme.
-
Simulate Kinase Reaction: Incubate the plate at room temperature for the same duration as your standard kinase reaction (e.g., 60 minutes).
-
Deplete ATP (Control Step): Add 5 µL of ADP-Glo™ Reagent to each well to mimic the first step of the detection protocol. Incubate for 40 minutes at room temperature.
-
Initiate Luciferase Reaction: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the luciferase enzyme.
-
Measure Luminescence: Incubate for 30-60 minutes at room temperature and then read the luminescence on a plate reader.
Data Analysis:
If this compound causes a dose-dependent decrease in the luminescent signal in this kinase-free setup, it indicates inhibition of the luciferase or other detection chemistry. This would be a false positive in a kinase activity screen.
Protocol 2: Control for Compound Autofluorescence in TR-FRET Assays
This protocol helps determine if this compound is intrinsically fluorescent at the excitation and emission wavelengths used in your TR-FRET assay, which could lead to a false negative or an artificially high background.
Materials:
-
This compound serial dilution in DMSO
-
TR-FRET assay buffer
-
384-well black assay plates
Methodology:
-
Prepare Compound Plate: Add 1 µL of your this compound serial dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add Assay Buffer: Add 19 µL of the complete TR-FRET assay buffer to each well, but omit the fluorescently labeled tracer and the antibody.
-
Incubate: Incubate the plate under the same conditions as your main assay (e.g., 60 minutes at room temperature, protected from light).
-
Read Fluorescence: Read the plate on a TR-FRET compatible plate reader at both the donor and acceptor emission wavelengths.
Data Analysis:
If you observe a dose-dependent increase in fluorescence in the wells containing this compound, this indicates that the compound is autofluorescent and may interfere with your assay.
Mandatory Visualizations
References
Validation & Comparative
BMS-935177 versus ibrutinib in vitro
An In Vitro Comparison of the Bruton's Tyrosine Kinase Inhibitors BMS-935177 and Ibrutinib (B1684441)
This guide provides a detailed in vitro comparison of two Bruton's tyrosine kinase (BTK) inhibitors: this compound, a reversible inhibitor, and ibrutinib, a first-generation irreversible inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activities of these compounds.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its importance in various B-cell malignancies has made it a key target for therapeutic intervention.[3][4] Ibrutinib, the first-in-class irreversible BTK inhibitor, has shown significant clinical efficacy.[5] this compound is a potent, reversible inhibitor of BTK.[6][7] This guide compares the in vitro characteristics of these two inhibitors based on publicly available data.
Mechanism of Action
Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[5][8] This irreversible binding means that restoration of BTK activity requires the synthesis of new enzyme.[8]
This compound , in contrast, is a reversible inhibitor of BTK.[6][7] It does not form a covalent bond and its binding is characterized by an equilibrium between the inhibitor and the enzyme.
Biochemical Potency and Selectivity
The in vitro potency of this compound and ibrutinib has been determined through biochemical assays measuring their half-maximal inhibitory concentration (IC50) against BTK and a panel of other kinases to assess their selectivity.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |
| BTK | 2.8 [6] | 0.5 [5] | Ibrutinib is ~5.6x more potent |
| TEC | 13[6] | - | - |
| BLK | 20[6] | - | - |
| BMX | 24[6] | - | - |
| TRKA | 30[6] | - | - |
| HER4 | <150[6] | - | - |
| TRKB | <150[6] | - | - |
| RET | <150[6] | - | - |
| SRC Family | >50-fold selectivity[6] | - | - |
| SRC | 1100-fold selectivity[6] | - | - |
Note: Direct comparative IC50 values for all listed kinases for ibrutinib were not available in the provided search results. The selectivity of this compound over other kinases is noted as being between 5- and 67-fold for Tec family kinases.
Cellular Activity
The inhibitory effects of this compound and ibrutinib have also been evaluated in various cell-based assays that reflect their activity on B-cell signaling and function.
| Assay | Cell Line / Type | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| Calcium Flux Inhibition | Ramos B cells | 27[6][7] | - |
| CD69 Surface Expression Inhibition | Peripheral B cells (anti-IgM/IgG stimulated) | -[6][7] | 80 (in whole blood, anti-IgM stimulated) |
| TNFα Production Inhibition | PBMCs (FcγR stimulated) | 14[6][7] | 2.6 (in primary monocytes, FcγR stimulated)[5] |
| B-cell Proliferation Inhibition | Primary B cells (BCR-activated) | - | 8[5] |
| BTK Autophosphorylation Inhibition | - | - | 11[5] |
| PLCγ Phosphorylation Inhibition | - | - | 29[5] |
| ERK Phosphorylation Inhibition | - | - | 13[5] |
Note: A direct comparison is challenging due to variations in experimental setups across different studies. For instance, the CD69 inhibition for ibrutinib was measured in whole blood, which can influence compound availability and potency.
Experimental Protocols
BTK Kinase Assay (Biochemical)
A representative protocol for determining the IC50 of a BTK inhibitor in a cell-free enzymatic assay is as follows:
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
A suitable peptide substrate (e.g., fluoresceinated peptide).
-
ATP.
-
Test compounds (this compound or ibrutinib) serially diluted in DMSO.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT).
-
384-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
-
Procedure:
-
Add test compound dilutions, recombinant BTK enzyme, and the peptide substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution like EDTA.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced. For fluorescent peptides, this can be done by electrophoretic separation and detection of the phosphorylated product. For assays like ADP-Glo™, a luciferase-based reaction is used to measure ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Ramos B-cell Calcium Flux Assay (Cellular)
This assay measures the ability of an inhibitor to block the increase in intracellular calcium that occurs upon B-cell receptor stimulation.
-
Reagents and Materials:
-
Ramos B-cells.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
A B-cell receptor stimulus (e.g., anti-IgM antibody).
-
Test compounds.
-
Assay buffer.
-
A fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Load Ramos B-cells with the calcium indicator dye.
-
Incubate the cells with serial dilutions of the test compound.
-
Stimulate the B-cell receptor by adding the anti-IgM antibody.
-
Measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.
-
The inhibition of the calcium flux is calculated relative to a stimulated control without inhibitor, and the IC50 value is determined.
-
TNFα Production Assay in PBMCs (Cellular)
This assay assesses the inhibitor's effect on the production of the pro-inflammatory cytokine TNFα by peripheral blood mononuclear cells (PBMCs).
-
Reagents and Materials:
-
Isolated human PBMCs.
-
A stimulus for TNFα production (e.g., immune complexes to stimulate Fcγ receptors).
-
Test compounds.
-
Cell culture medium.
-
ELISA kit for human TNFα.
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulate the cells to produce TNFα.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of TNFα production and determine the IC50 value.
-
Signaling Pathways and Experimental Workflow Diagrams
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the points of inhibition for both reversible and irreversible inhibitors.
Caption: BCR signaling pathway and BTK inhibition.
General In Vitro Kinase Inhibitor Comparison Workflow
The diagram below outlines a typical workflow for the in vitro comparison of kinase inhibitors.
Caption: In vitro kinase inhibitor comparison workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetedonc.com [targetedonc.com]
A Comparative Analysis of Kinase Selectivity: BMS-935177 vs. Acalabrutinib
In the landscape of targeted therapies, particularly those aimed at B-cell malignancies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of two notable Bruton's tyrosine kinase (BTK) inhibitors: BMS-935177, a reversible inhibitor, and acalabrutinib (B560132), a second-generation covalent irreversible inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective selectivity profiles supported by available experimental data.
Introduction to the Inhibitors
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 value of 2.8 nM.[1] Its mechanism of action involves non-covalent binding to the kinase, allowing for a reversible inhibition of its activity.
Acalabrutinib (Calquence®) is a second-generation BTK inhibitor that forms a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2] This targeted covalent approach was designed to enhance selectivity and minimize off-target effects compared to the first-generation inhibitor, ibrutinib.[2][3]
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is paramount to reduce the potential for off-target toxicities. Comprehensive profiling across the human kinome provides a clear picture of an inhibitor's specificity. While a direct head-to-head comprehensive kinome scan comparing this compound and acalabrutinib is not publicly available, data from separate studies allow for a comparative assessment.
| Kinase Target | This compound IC50 (nM) | Acalabrutinib % Inhibition @ 1µM | Notes |
| BTK | 2.8 [1] | >90% | Primary target for both inhibitors. |
| TEC Family Kinases (TEC, BMX, ITK, TXK) | 5- to 67-fold selective over BTK[1] | BMX, TEC inhibited <100nM | Acalabrutinib shows inhibition of some TEC family members, but less potently than ibrutinib.[2] |
| SRC Family Kinases | >50-fold selective over BTK (>1100-fold for SRC)[1] | Minimal Inhibition | Acalabrutinib demonstrates high selectivity over Src-family kinases.[4] |
| EGFR | Not reported as a significant off-target | Minimal Inhibition | Acalabrutinib has significantly less off-target activity against EGFR compared to ibrutinib.[4] |
| TRKA, HER4, TRKB, RET | <150 nM[1] | Not reported as significant off-targets | These represent known off-targets for this compound with potencies under 150 nM.[1] |
Note on Acalabrutinib Data: The KINOMEscan data for acalabrutinib is often presented as a percentage of kinases inhibited above a certain threshold (e.g., >65%) at a given concentration (e.g., 1 µM). In one study, acalabrutinib inhibited only 1.5% of the 395 kinases tested by more than 65% at a 1 µM concentration, highlighting its high selectivity.[4]
Experimental Methodologies
The determination of kinase inhibitor selectivity involves various sophisticated experimental protocols. The most common methods employed for generating the data presented above are biochemical kinase assays and competitive binding assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific substrate (often a peptide), ATP (adenosine triphosphate), test inhibitor (e.g., this compound), and assay buffer.
-
Assay Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, often containing EDTA to chelate Mg2+, which is essential for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, including:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing modified substrates that become fluorescent upon phosphorylation or using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
KINOMEscan® Competition Binding Assay
Objective: To quantitatively measure the binding affinity (Kd) or percentage of inhibition of a test compound against a large panel of kinases.
Principle: This assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
General Protocol:
-
Components: The assay involves three main components: DNA-tagged kinases, an immobilized ligand on a solid support (e.g., beads), and the test compound (e.g., acalabrutinib).
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of binding of the test compound to the kinase. For dose-response experiments, binding constants (Kd) can be calculated.
Signaling Pathways and Inhibition
Both this compound and acalabrutinib target BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and differentiation of B-cells.
Caption: Simplified B-cell receptor (BCR) signaling pathway and points of inhibition.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases. These, in turn, activate BTK. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which then cleaves PIP2 into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). These second messengers ultimately lead to the activation of transcription factors like NF-κB and NFAT, promoting B-cell survival and proliferation. Both this compound and acalabrutinib exert their therapeutic effect by inhibiting BTK, thereby blocking these downstream signaling events.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing the selectivity of a kinase inhibitor typically follows a structured workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 4. ashpublications.org [ashpublications.org]
A Head-to-Head Showdown: Unraveling the Preclinical Performance of Reversible BTK Inhibitors
For researchers and drug development professionals navigating the evolving landscape of B-cell malignancy therapeutics, the advent of reversible Bruton's tyrosine kinase (BTK) inhibitors marks a significant milestone. These agents promise to overcome the resistance mechanisms that have challenged the first generation of covalent BTK inhibitors. This guide provides an objective, data-driven comparison of three prominent reversible BTK inhibitors: pirtobrutinib (B8146385), nemtabrutinib, and vecabrutinib (B611652), focusing on their preclinical performance and the experimental frameworks used for their evaluation.
This comprehensive analysis delves into the critical parameters of potency, selectivity, and cellular activity, presenting quantitative data in easily digestible formats. Furthermore, detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Mechanism of Action: A New Generation of BTK Inhibition
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] Covalent BTK inhibitors form a permanent bond with a cysteine residue (C481) in the active site of BTK.[1] However, mutations at this site, most commonly the C481S mutation, can lead to therapeutic resistance.[1]
Reversible BTK inhibitors, in contrast, bind non-covalently to the ATP-binding pocket of BTK, a mechanism that is not dependent on the C481 residue.[1] This allows them to effectively inhibit both wild-type (WT) BTK and the C481S mutant, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[2][3][4]
Quantitative Comparison of Preclinical Activity
The following tables summarize the key preclinical data for pirtobrutinib, nemtabrutinib, and vecabrutinib, providing a direct comparison of their potency against wild-type and C481S-mutant BTK.
| Inhibitor | Target | IC50 (nM) | Source |
| Pirtobrutinib | Wild-Type BTK | 3.2 | [5] |
| C481S Mutant BTK | 1.4 | [5] | |
| Nemtabrutinib | Wild-Type BTK | 1.4 | [6] |
| C481S Mutant BTK | 1.6 | [6] | |
| Vecabrutinib | Wild-Type BTK | 2.9 | [4] |
| C481S Mutant BTK | 4.4 | [4] | |
| Table 1: Biochemical Potency (IC50) of Reversible BTK Inhibitors. |
Kinase Selectivity Profiles
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. Preclinical studies have characterized the kinome-wide selectivity of these reversible BTK inhibitors.
Pirtobrutinib is reported to be a highly selective inhibitor of BTK, with enzymatic profiling showing it was selective for BTK in over 98% of the human kinome.[5][7] In cellular studies, it maintained greater than 100-fold selectivity over other tested kinases.[5][7]
Nemtabrutinib has been described as a multi-kinase inhibitor, suggesting it has a broader range of targets beyond BTK.[8]
Vecabrutinib is also characterized as a selective reversible BTK inhibitor.[3] In a panel of 234 kinases, it demonstrated a biochemical IC50 of less than 100 nM for only seven kinases.[3]
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical BTK Kinase Inhibition Assay (Radiometric Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme (wild-type and C481S mutant)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 0.2 mM DTT)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (pirtobrutinib, nemtabrutinib, vecabrutinib)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the diluted test inhibitor.
-
Add the recombinant BTK enzyme to initiate the reaction.
-
Add [γ-³³P]ATP to the reaction mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by quantifying the level of BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, TMD8) or primary patient-derived cells
-
Complete cell culture medium
-
Test inhibitors (pirtobrutinib, nemtabrutinib, vecabrutinib)
-
Anti-IgM antibody for B-cell receptor stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor by adding anti-IgM antibody to the cell culture medium.
-
After a short incubation period (e.g., 5-10 minutes), lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of phosphorylated BTK (pBTK) and total BTK using either Western blotting or a specific ELISA kit.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
Quantify the band intensities and normalize the pBTK signal to the total BTK signal.
-
Calculate the percentage of inhibition of BTK autophosphorylation for each inhibitor concentration and determine the cellular IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway and a general workflow for comparing reversible BTK inhibitors.
Figure 1: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the point of intervention by reversible BTK inhibitors.
Figure 2: General experimental workflow for the head-to-head comparison of reversible BTK inhibitors.
Conclusion
The preclinical data presented in this guide highlight the potent and targeted nature of the new generation of reversible BTK inhibitors. Pirtobrutinib, nemtabrutinib, and vecabrutinib all demonstrate low nanomolar efficacy against both wild-type and C481S-mutant BTK, addressing a key mechanism of resistance to covalent inhibitors. While pirtobrutinib and vecabrutinib appear to be highly selective, nemtabrutinib's broader kinase inhibition profile may offer different therapeutic opportunities and challenges.
This comparative guide, with its emphasis on quantitative data and detailed methodologies, serves as a valuable resource for researchers and drug developers. The provided information can aid in the design of future studies, the interpretation of ongoing clinical trial results, and ultimately, the advancement of more effective therapies for B-cell malignancies.
References
- 1. patientpower.info [patientpower.info]
- 2. researchgate.net [researchgate.net]
- 3. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
Bruton's Tyrosine Kinase Inhibition Fails to Show Efficacy in Rheumatoid Arthritis, Lagging Behind Established Autoimmune Therapies
New clinical trial data for the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142, in patients with rheumatoid arthritis (RA) have shown a lack of significant clinical benefit, positioning this therapeutic class unfavorably when compared to a range of established treatments for autoimmune diseases. This guide provides a detailed comparison of the available efficacy data for the developmental BTK inhibitor BMS-935177 and its successor, BMS-986142, against approved therapies including TNF-alpha inhibitors, JAK inhibitors, and other targeted biologics for rheumatoid arthritis and psoriasis.
This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a quantitative overview of clinical trial outcomes, detailed experimental methodologies, and visual representations of relevant biological pathways and study designs.
Executive Summary
This compound and its subsequent compound, BMS-986142, are potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. Preclinical studies demonstrated promising activity in rodent models of arthritis. However, a Phase 2 clinical trial evaluating BMS-986142 in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133) failed to meet its primary endpoints. The response rates for American College of Rheumatology 20% (ACR20) and 70% (ACR70) improvement were not statistically different from placebo.
In contrast, established therapies such as the anti-TNF biologics adalimumab and etanercept, the Janus kinase (JAK) inhibitor tofacitinib, and interleukin inhibitors like secukinumab and ustekinumab have consistently demonstrated significant efficacy in large-scale clinical trials, leading to their widespread use in the management of autoimmune conditions like rheumatoid arthritis and psoriasis. This guide will present the data that substantiates these differences in clinical performance.
Mechanism of Action: A Divergence in Therapeutic Targets
The various therapies discussed in this guide employ distinct mechanisms to modulate the immune response that drives autoimmune diseases.
This compound/BMS-986142 (BTK Inhibition): These compounds target Bruton's tyrosine kinase, an essential component of the B-cell receptor signaling pathway. By inhibiting BTK, they aim to block B-cell activation, proliferation, and the production of autoantibodies and inflammatory cytokines.
A Researcher's Guide to Validating BMS-935177 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the discovery pipeline. This guide provides a comparative overview of established methods for validating the target engagement of BMS-935177, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), in cells.[1][2][3][4]
This compound inhibits BTK with a reported IC50 value of approximately 2.8 to 3 nM.[1][2][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a crucial target in various autoimmune diseases and B-cell malignancies.[5][6] Validating that this compound effectively binds to BTK in a cellular context is paramount for interpreting downstream functional data and ensuring its on-target activity.
This guide explores three primary methodologies for directly assessing target engagement in cells: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Chemoproteomics approaches. Each method offers distinct advantages and is suited for different stages of the drug discovery process.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes the key characteristics of the NanoBRET, CETSA, and Chemoproteomics assays for validating this compound target engagement.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Chemoproteomics |
| Principle | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged BTK and a fluorescent tracer in live cells.[2] | Based on the principle of ligand-induced thermal stabilization of the target protein.[7][8] | Utilizes chemical probes to enrich and identify drug-bound proteins from cell lysates, typically followed by mass spectrometry.[6][9] |
| Cellular State | Live cells | Intact cells or cell lysates | Cell lysates |
| Target Modification | Requires genetic modification to express a NanoLuc®-BTK fusion protein.[1] | No modification to the endogenous protein is required.[7] | Does not require genetic modification of the target, but may require a tagged inhibitor probe.[6] |
| Compound Modification | No modification to the test compound (this compound) is needed. | No modification to the test compound is needed. | May require the synthesis of a tagged or clickable version of the inhibitor. |
| Primary Readout | Ratiometric BRET signal (luminescence).[1] | Quantification of soluble protein at different temperatures (e.g., Western Blot, ELISA, Mass Spectrometry).[10][11] | Identification and quantification of probe-labeled proteins by mass spectrometry.[9] |
| Throughput | High-throughput compatible (384-well format).[1] | Low to medium throughput (Western Blot) or high-throughput (plate-based formats).[10] | Low to medium throughput. |
| Information Provided | Target occupancy (IC50), binding affinity (Kd), and residence time.[4] | Target engagement and thermal stabilization shifts. | Target identification, selectivity profiling, and occupancy. |
| Key Advantage | Real-time measurement in live cells, enabling kinetic analysis.[4] | Label-free approach that works with endogenous proteins in their native state.[8] | Provides a global view of on- and off-target interactions. |
| Key Limitation | Requirement for genetic engineering of the cell line. | Can be technically challenging and may not be suitable for all protein targets. | Indirect measurement of engagement and potential for probe-induced artifacts. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and the workflows of the discussed target engagement assays.
BTK Signaling Pathway
NanoBRET Target Engagement Workflow
Cellular Thermal Shift Assay (CETSA) Workflow
Chemoproteomics Workflow
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the three target engagement assays discussed.
NanoBRET™ Target Engagement Intracellular Kinase Assay for BTK
This protocol is adapted from commercially available assays.[1][5]
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a NanoLuc®-BTK fusion vector.
-
Transfected cells are seeded into 384-well plates and incubated.
-
-
Compound Treatment:
-
Signal Detection:
-
NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The BRET signal is measured immediately using a luminometer capable of detecting both donor and acceptor wavelengths.
-
-
Data Analysis:
-
The ratio of the acceptor emission to the donor emission is calculated.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Thermal Shift Assay (CETSA) for BTK
This is a generalized protocol for performing CETSA with a Western Blot readout.
-
Cell Treatment:
-
Culture cells that endogenously express BTK (e.g., Ramos B-cells).
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BTK in each sample by Western Blot using a BTK-specific antibody.
-
Quantify the band intensities and plot them against the temperature for each compound concentration.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) of BTK under each condition. A shift in the melting curve to a higher temperature indicates target engagement by this compound.
-
Chemoproteomics Approach for BTK
This protocol outlines a general workflow for an affinity-based chemoproteomics experiment.
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) or a "clickable" moiety (e.g., an alkyne group), preferably via a linker that does not disrupt BTK binding.
-
-
Cell Treatment and Lysis:
-
Treat relevant cells with the this compound probe. To demonstrate specificity, include control groups pre-treated with an excess of untagged this compound.
-
Lyse the cells under non-denaturing conditions.
-
-
Affinity Purification:
-
If a biotinylated probe is used, incubate the lysate with streptavidin-coated beads to capture the probe-protein complexes.
-
If a "clickable" probe is used, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide), followed by affinity capture.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were specifically pulled down by the this compound probe by comparing the results from the probe-treated and competitor-treated samples.
-
By carefully selecting and implementing the appropriate target engagement assay, researchers can confidently validate the cellular activity of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carnabio.com [carnabio.com]
- 6. genesandcancer.com [genesandcancer.com]
- 7. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of BMS-935177: A Comparative Analysis of a Reversible BTK Inhibitor
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of BMS-935177, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other notable BTK inhibitors. The analysis is supported by experimental data on kinase selectivity and detailed methodologies for the key assays employed in these evaluations.
This compound is a highly potent inhibitor of Bruton's Tyrosine Kinase (BTK), with a reported IC50 value of approximately 2.8 to 3 nM.[1][2] As a reversible inhibitor, it offers a distinct pharmacological profile compared to the more common covalent BTK inhibitors. This guide delves into its cross-reactivity against a panel of kinases, providing a comparative landscape against both covalent and other non-covalent BTK inhibitors to aid in the assessment of its suitability for various research and therapeutic applications.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its safety and efficacy. Off-target inhibition can lead to unforeseen side effects or even contribute to therapeutic efficacy through polypharmacology. The following tables summarize the inhibitory activity of this compound and its close analog, BMS-986142, against a panel of kinases, alongside comparative data for other prominent BTK inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Key Kinases
| Kinase Target | This compound IC50 (nM) | BMS-986142 IC50 (nM) | Fenebrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 2.8[3][4] | 0.5[5] | 2[6] | 0.5[7] | 3[8] | <1[2] |
| TEC | 13[9] | 10[5] | - | 78[7] | - | 2[7] |
| ITK | - | 15[5] | - | 10[7] | >1000[2] | 67[7] |
| BMX | 24[9] | 32[5] | 306[6] | 1[7] | - | - |
| TXK | - | 28[5] | - | 48[7] | - | - |
| BLK | 20[9] | 23[5] | - | 3[7] | - | - |
| SRC | >1540 (1100-fold vs BTK)[3][4] | 1100[5] | 262[6] | 23[7] | - | - |
| LCK | - | 71[5] | - | 18[7] | - | - |
| FGR | - | - | 336[6] | - | - | - |
| EGFR | - | - | - | 5.6[7] | >10000[2] | 1000[7] |
| HER2 (ErbB2) | - | - | - | 9.4[7] | - | - |
| HER4 | <150[3][4] | - | - | - | - | - |
| TRKA | 30[9] | - | - | - | - | - |
| TRKB | <150[3][4] | - | - | - | - | - |
| RET | <150[3][4] | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the methods used for its characterization, the following diagrams are provided.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for common in vitro kinase inhibition assays.
In Vitro Radiometric Kinase Inhibition Assay
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]-ATP
-
Non-radiolabeled ATP
-
3% Phosphoric acid solution
-
Filter plates (e.g., phosphocellulose)
-
Microplate scintillation counter
2. Procedure:
-
A kinase solution is prepared by diluting the purified kinase in the reaction buffer.
-
The substrate and ATP (a mixture of non-radiolabeled and [γ-³³P]-ATP) are also prepared in the reaction buffer.
-
In a 96- or 384-well plate, the test compound at various concentrations is pre-incubated with the kinase solution for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the substrate/ATP mixture.
-
The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution, such as 3% phosphoric acid.
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
After drying, a scintillant is added to each well, and the radioactivity is measured using a microplate scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.
1. Reagents and Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer
-
Test compound (e.g., this compound) serially diluted in DMSO
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
2. Procedure:
-
Cells are transfected with the NanoLuc®-kinase fusion vector and seeded into assay plates. The cells are incubated for approximately 24 hours to allow for protein expression.
-
On the day of the assay, the test compound is serially diluted in Opti-MEM®.
-
The NanoBRET® Tracer is also diluted in Opti-MEM® to the desired final concentration.
-
The culture medium is removed from the cells, and the diluted test compound is added to the wells, followed by the addition of the diluted tracer.
-
The plate is incubated at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
The NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.
-
The plate is read on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
The NanoBRET® ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is normalized to controls (no inhibitor and no tracer), and IC50 values are determined from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the tracer.
Conclusion
This compound demonstrates high potency for BTK and a favorable selectivity profile, particularly within the Tec family of kinases and against the Src family. Its reversible binding mechanism presents a distinct alternative to the widely used covalent BTK inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers to objectively evaluate the cross-reactivity of this compound and its potential applications in both basic research and drug development. A thorough understanding of an inhibitor's selectivity is crucial for interpreting experimental results and for the rational design of future therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. roche.com [roche.com]
- 10. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tec Family Kinase Inhibitors: BMS-935177 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-935177, a reversible Bruton's tyrosine kinase (BTK) inhibitor, with other prominent Tec family kinase inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Tec Family Kinases
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells. This family includes five members: Bruton's tyrosine kinase (BTK), Tec protein-tyrosine kinase (TEC), interleukin-2-inducible T-cell kinase (ITK), bone marrow X kinase (BMX), and tyrosine-protein kinase TXK (TXK). These kinases are integral to the development, differentiation, and activation of B-cells, T-cells, mast cells, and myeloid cells. Consequently, they have emerged as significant therapeutic targets for a range of B-cell malignancies and autoimmune diseases.
This compound: A Reversible BTK Inhibitor
This compound is a potent and reversible inhibitor of BTK with an IC50 value of 2.8 nM.[1][2] Its reversible nature distinguishes it from several other BTK inhibitors that form a covalent bond with the target enzyme. This compound demonstrates selectivity for BTK over other Tec family kinases, with a 5- to 67-fold greater potency for BTK.[1][2]
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other notable Tec family kinase inhibitors.
Table 1: In Vitro Potency (IC50, nM) Against Tec Family Kinases
| Inhibitor | BTK | ITK | TEC | BMX | TXK | Binding |
| This compound | 2.8[1][2] | - | - | - | - | Reversible |
| Ibrutinib | 0.5[3] | - | - | - | - | Covalent |
| Acalabrutinib | - | - | - | - | - | Covalent |
| Zanubrutinib | - | - | - | - | - | Covalent |
| Spebrutinib (CC-292) | 9.2[4] | 1050[4] | 8.4[4] | - | - | Covalent |
| Fenebrutinib (GDC-0853) | 2.3[4] | 1000[4] | 1000[4] | >100x selectivity vs BTK[5] | - | Non-covalent |
| Evobrutinib (M2951) | 8.9[4] | - | 7300 | 20 | - | Covalent |
| Branebrutinib (BMS-986195) | 0.1[6] | - | 0.9[6] | 1.5[6] | 5[6] | Covalent |
| Tolebrutinib (SAR442168) | 0.7[3] | - | 1.0[3] | 1.1[3] | - | Covalent |
| Poseltinib | - | - | - | - | - | - |
Table 2: Pharmacokinetic Properties
| Inhibitor | Bioavailability | Half-life (T1/2) | Key Metabolism Notes |
| This compound | High oral bioavailability (84-100% in preclinical species)[1] | 4-5.1 hours in mouse and rat[1] | High plasma protein binding (<1% free in human)[1] |
| Ibrutinib | Low (2.9%) | ~4-6 hours | Metabolized by CYP3A4; potential for drug-drug interactions. |
| Acalabrutinib | ~25% | ~1 hour | Metabolized primarily by CYP3A4. |
| Zanubrutinib | - | ~2-4 hours | Substrate of CYP3A4. |
Key Experimental Methodologies
Detailed protocols for critical experiments used to evaluate and compare Tec family kinase inhibitors are provided below.
In Vitro Biochemical Kinase Inhibition Assay (TR-FRET based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase. The protocol below is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium (Eu)-labeled anti-phosphopeptide antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a reaction mixture containing the BTK enzyme and the biotinylated peptide substrate in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a mixture of the Eu-labeled anti-phosphopeptide antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the TR-FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular B-Cell Activation Assay: Calcium Flux (FLIPR)
This assay measures the ability of an inhibitor to block B-cell receptor (BCR)-induced calcium mobilization in B-cells.
Materials:
-
Ramos cells (human B-cell line)
-
RPMI 1640 medium with 10% FBS
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Anti-human IgM antibody (for BCR stimulation)
-
Test compounds (e.g., this compound)
-
96- or 384-well black, clear-bottom plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating: Seed Ramos cells into the wells of the microplate at an appropriate density and allow them to settle.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if used) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Add the loading buffer to the cells and incubate at 37°C for 60 minutes in the dark.
-
Compound Incubation: During the dye loading, prepare a plate with the test compounds at various concentrations.
-
Assay: Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a short period.
-
The instrument will then add the test compounds to the cell plate, and fluorescence is monitored to detect any compound-induced signal.
-
After a short incubation with the compound, stimulate the cells by adding the anti-human IgM antibody.
-
Continuously record the fluorescence intensity for several minutes to measure the calcium flux.
-
Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. The IC50 value is determined by plotting the inhibition of the peak calcium response against the inhibitor concentration.
Cellular B-Cell Activation Assay: CD69 Expression (Flow Cytometry)
This assay assesses the inhibition of B-cell activation by measuring the expression of the early activation marker CD69 on the cell surface.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Anti-human IgM antibody or other B-cell stimulus
-
Test compounds (e.g., this compound)
-
Fluorochrome-conjugated anti-human CD19 antibody (to identify B-cells)
-
Fluorochrome-conjugated anti-human CD69 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test compound or DMSO vehicle control for 1-2 hours at 37°C.
-
Stimulation: Add the B-cell stimulus (e.g., anti-human IgM) to the cell suspensions and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS). Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Wash: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population and analyze the expression of CD69. The IC50 value is determined by plotting the percentage of CD69-positive B-cells against the inhibitor concentration.[7]
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., this compound) formulated for oral administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the mice and inject the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen in IFA. Inject the booster emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin daily oral administration of the test compound or vehicle control at a predetermined time relative to the immunization (prophylactic or therapeutic regimen). For example, a therapeutic regimen might start on day 21.[8]
-
Clinical Scoring: Starting from the day of the booster immunization, monitor the mice daily or every other day for signs of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is typically 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Data Analysis: Compare the mean arthritis scores and paw thickness between the treated and vehicle control groups to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a potent, reversible BTK inhibitor with high selectivity over other kinases. Its distinct mechanism of action and favorable pharmacokinetic profile in preclinical models make it an interesting compound for further investigation in the context of autoimmune diseases and B-cell malignancies. This guide provides a comparative framework and detailed methodologies to assist researchers in their evaluation of this compound and other Tec family kinase inhibitors. The provided data and protocols should serve as a valuable resource for designing and conducting further comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 8. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Reversible BTK Inhibitor BMS-935177 Versus Covalent Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reversible Bruton's tyrosine kinase (BTK) inhibitor, BMS-935177, against its covalent counterparts, including ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib. This analysis is supported by available preclinical experimental data to inform research and development decisions.
Bruton's tyrosine kinase is a critical signaling protein in the B-cell receptor (BCR) pathway, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. While covalent BTK inhibitors have seen significant clinical success, the development of reversible inhibitors like this compound offers an alternative mechanism of action that may provide a distinct efficacy and safety profile.
Mechanism of Action: A Tale of Two Binding Modes
Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by forming an irreversible covalent bond with a cysteine residue (Cys481) within the active site of the BTK enzyme. This leads to sustained inhibition of BTK activity for the lifetime of the protein.
In contrast, this compound is a potent and selective reversible inhibitor of BTK.[1] It does not form a covalent bond, instead binding non-covalently to the enzyme. This reversible binding mechanism means that the duration of target inhibition is dependent on the pharmacokinetic properties of the drug.
Comparative Preclinical Data
The following tables summarize key preclinical data for this compound and the covalent BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib. It is important to note that these values are compiled from various sources and may not have been generated in head-to-head experiments under identical conditions.
Table 1: In Vitro Potency Against BTK
| Inhibitor | Type | BTK IC₅₀ (nM) |
| This compound | Reversible | 2.8[1] |
| Ibrutinib | Covalent | <10[2] |
| Acalabrutinib | Covalent | <10[2] |
| Zanubrutinib | Covalent | <10[2] |
Table 2: Kinase Selectivity Profile
Selectivity is a critical attribute of kinase inhibitors, as off-target effects can lead to undesirable side effects. This table highlights the selectivity of the inhibitors against other kinases.
| Inhibitor | Selectivity Highlights |
| This compound | - >50-fold selectivity over SRC family kinases.[1]- 1100-fold selectivity over SRC itself.[1]- Also inhibits TRKA, HER4, TRKB, and RET with potencies <150 nM.[1] |
| Ibrutinib | - Known to have off-target activity against other kinases including TEC, EGFR, and SRC family kinases.[3] |
| Acalabrutinib | - Generally considered more selective than ibrutinib with less off-target activity.[2][3] |
| Zanubrutinib | - Demonstrates higher selectivity than ibrutinib, with fewer off-target effects.[3] |
Table 3: Preclinical Pharmacokinetics
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | - Excellent oral bioavailability (84-100%) in preclinical species (rat, mouse, dog, monkey).[1]- T₁/₂ of 4 hours in mouse and 5.1 hours in rat (2 mg/kg IV).[1]- High plasma protein binding (>99% in human).[1] |
| Ibrutinib | - Rapidly absorbed with a half-life of approximately 4-6 hours. |
| Acalabrutinib | - Rapid absorption and elimination.[4] |
| Zanubrutinib | - High oral bioavailability and sustained plasma concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used in the characterization of BTK inhibitors.
Biochemical BTK Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is indicative of enzyme activity.
-
Reaction Setup: A reaction mixture is prepared containing the BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound or a covalent inhibitor) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.[5]
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP back to ATP, which then drives a luciferase-based reaction to generate a luminescent signal.[6]
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescent signal against the inhibitor concentration.
Cellular BTK Activity Assay (Example: CD69 Expression on B-cells)
This assay measures the functional consequence of BTK inhibition in a cellular context by assessing the expression of the activation marker CD69 on B-cells.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the BTK inhibitor.
-
B-cell Stimulation: The B-cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.
-
Staining: After an incubation period, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
Flow Cytometry: The expression of CD69 on the B-cell population is quantified using a flow cytometer.
-
Data Analysis: The percentage of CD69-positive B-cells is determined for each inhibitor concentration, and the IC₅₀ value is calculated.
BTK Target Occupancy Assay
This assay measures the percentage of BTK enzyme that is bound by an inhibitor in a biological sample.
-
Sample Lysis: PBMCs are lysed to release intracellular proteins, including BTK.[7]
-
Probe Incubation: The cell lysate is divided into two aliquots. One aliquot is incubated with a saturating concentration of the covalent BTK inhibitor being tested to determine the background signal (100% occupancy). The other aliquot is incubated with a biotinylated covalent probe that binds to the unoccupied BTK active sites.[7][8]
-
ELISA: An ELISA-based method is used to capture the total BTK protein and the probe-bound (unoccupied) BTK.[7] An anti-BTK antibody-coated plate captures the total BTK, and streptavidin-HRP is used to detect the biotinylated probe.[7]
-
Signal Detection: A chemiluminescent or colorimetric substrate is added to generate a signal that is proportional to the amount of unoccupied BTK.
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the inhibitor-treated sample to the signals from the untreated and fully saturated controls.
Conclusion
This compound presents a compelling profile as a potent and selective reversible BTK inhibitor. Its distinct, non-covalent mechanism of action offers a potential alternative to the established class of covalent BTK inhibitors. The preclinical data indicate high potency and good selectivity, coupled with favorable pharmacokinetic properties in animal models.
Direct comparative studies are necessary to definitively establish the relative efficacy and safety of this compound against covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib. The detailed experimental protocols provided in this guide offer a framework for conducting such head-to-head comparisons, which will be crucial for elucidating the full therapeutic potential of this reversible BTK inhibitor. Researchers are encouraged to utilize these methodologies to generate robust, comparable datasets that will ultimately guide future drug development efforts in this important therapeutic area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. clausiuspress.com [clausiuspress.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Analysis of BTK Inhibitors BMS-935177 and Spebrutinib
In the landscape of targeted therapies for autoimmune diseases and B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. This guide provides a detailed comparison of the in vivo efficacy of two notable BTK inhibitors: BMS-935177, a reversible inhibitor, and spebrutinib (B611974) (CC-292), a covalent irreversible inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation.
Mechanism of Action and Signaling Pathway
Both this compound and spebrutinib exert their therapeutic effects by inhibiting Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival. By blocking BTK, these inhibitors effectively dampen the downstream signaling cascade that contributes to the pathogenesis of various autoimmune and malignant conditions.
This compound is a potent and selective reversible inhibitor of BTK.[1] In contrast, spebrutinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[2] This fundamental difference in their binding mechanisms influences their duration of action and potential for off-target effects.
In Vivo Efficacy in Rheumatoid Arthritis Models
While direct head-to-head in vivo comparative studies are not publicly available, independent preclinical studies in mouse models of collagen-induced arthritis (CIA) provide insights into the efficacy of both compounds. It is important to note that cross-study comparisons should be interpreted with caution due to potential variations in experimental protocols.
Table 1: Summary of In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse | 10, 20, and 30 mg/kg, once daily, oral | Dose-dependent reduction in clinical signs of arthritis. | [3] |
| Spebrutinib | Mouse | Not specified in detail | Significant dose-dependent inhibition of arthritis progression. | [4] |
This compound was also reported to be efficacious in a B-cell-independent mouse collagen antibody-induced arthritis (CAIA) model, suggesting its mechanism of action may also involve other immune cells.[3]
Pharmacokinetic Profile in Preclinical Models
The pharmacokinetic properties of a drug are crucial for its in vivo efficacy. Available data for this compound in mice indicates good oral bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 84% (solution dosing) | [1] |
| Half-life (T1/2) | 4 hours (at 2 mg/kg, IV) | [1] |
For spebrutinib, in vivo studies in mice have shown that it continued to occupy BTK despite undetectable plasma levels of the drug, with a prolonged recovery of baseline BTK protein levels.[5]
Experimental Protocols
Detailed experimental protocols for the specific in vivo studies cited are limited in the publicly available literature. However, a general methodology for a collagen-induced arthritis (CIA) model is outlined below.
Collagen-Induced Arthritis (CIA) Model - General Protocol:
-
Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[6]
-
-
Treatment:
-
Drug administration (e.g., this compound or spebrutinib) is typically initiated after the booster immunization, once clinical signs of arthritis begin to appear, to assess therapeutic efficacy. Dosing is often performed daily via oral gavage.
-
-
Assessment:
-
Clinical Scoring: Mice are regularly monitored for the onset and severity of arthritis. A clinical scoring system is used to evaluate inflammation, typically based on paw swelling and redness.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess the degree of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of relevant cytokines, chemokines, and autoantibodies.
-
Comparative Overview
The following diagram provides a logical comparison of the key attributes of this compound and spebrutinib based on the available data.
Conclusion
Both this compound and spebrutinib have demonstrated promising in vivo efficacy in preclinical models of rheumatoid arthritis, supporting the therapeutic potential of BTK inhibition for autoimmune diseases. This compound, a reversible inhibitor, shows a clear dose-dependent effect and good oral bioavailability. Spebrutinib, a covalent inhibitor, also exhibits significant dose-dependent efficacy and demonstrates prolonged target engagement in vivo.
The absence of direct comparative in vivo studies necessitates that these findings be interpreted independently. Future head-to-head studies would be invaluable for a definitive comparison of their in vivo potency and efficacy. The choice between a reversible and an irreversible inhibitor may also depend on the desired pharmacokinetic and pharmacodynamic profile for a specific clinical indication, as well as the long-term safety considerations. The data presented here provides a foundation for researchers to design further preclinical and clinical investigations into these and other BTK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of BMS-935177 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor BMS-935177 with alternative BTK inhibitors. The focus is on confirming the on-target effects of these compounds in primary cells, supported by experimental data and detailed protocols.
Introduction
This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target. This guide compares this compound with other notable BTK inhibitors—BMS-986142, Acalabrutinib, Pirtobrutinib, and Zanubrutinib—to evaluate their on-target efficacy in primary cells.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for confirming on-target effects, the following diagrams illustrate the BTK signaling pathway and a general experimental workflow for inhibitor validation.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling BMS-935177
Disclaimer: This document provides crucial safety and logistical information for the handling of BMS-935177. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). A compound-specific risk assessment should be conducted by qualified personnel before any handling of this compound.
This compound is identified as a potent and selective reversible inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 3 nM.[1] Due to its high potency, stringent safety protocols are necessary to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to creating a safe handling environment for potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. PAPRs with hoods or full facepieces can provide high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be relied upon as primary protection when handling highly potent compounds.[2] Anyone unpacking hazardous drugs not in plastic should wear a respirator.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular, defined intervals.[2] |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® or microporous film (MPF) are recommended to provide full-body protection against chemical splashes and dust.[2][4] Garments with features like adhesive flaps over zippers offer enhanced protection.[5] |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls.[2] | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Disposable Shoe Covers | Must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[2][4] |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Containment: For weighing and aliquoting powders, the use of a containment system such as a flexible containment glove bag is highly recommended to minimize dust exposure.[3]
-
Ventilation: Work should be performed in a certified chemical fume hood or other ventilated enclosure.
-
Decontamination: A validated decontamination solution should be readily available in the work area.[2]
-
Spill Kit: A chemical spill kit appropriate for potent compounds must be readily accessible.[2]
2. Donning PPE:
-
PPE must be donned in the correct sequence in a designated clean area or anteroom before entering the handling area.[2]
3. Compound Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders with techniques that minimize dust generation, such as gentle scooping.[2]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[2] this compound is soluble in DMSO.[6]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[2]
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Containment:
-
Waste Containers: Prepare clearly labeled, sealed, and leak-proof waste containers for all types of waste that will be generated (solid, liquid, sharps).[2] Black containers are often used for hazardous pharmaceutical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including PPE, weigh boats, pipette tips, and cleaning materials, must be disposed of as hazardous waste.
2. Disposal Method:
-
High-Temperature Incineration: The preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste management company.[7]
-
Regulatory Compliance: All waste disposal must comply with applicable federal, state, and local regulations.[8] Do not dispose of this waste down the drain or in the regular trash.[9]
3. Documentation:
-
Maintain accurate and detailed records of all disposed hazardous waste in accordance with regulatory requirements.[2]
Visual Workflow for Safe Handling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
